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  • Product: 6,7-Difluoroquinolin-3-amine
  • CAS: 318684-82-1

Core Science & Biosynthesis

Foundational

6,7-Difluoroquinolin-3-amine: A Comprehensive Technical Guide on Chemical Structure, Properties, and Synthetic Utility

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, fluorinated heterocycles represent a privileged class of building blocks. 6,7-Difluoroquinolin-3-amine (CAS: 318684-82-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, fluorinated heterocycles represent a privileged class of building blocks. 6,7-Difluoroquinolin-3-amine (CAS: 318684-82-1) is a highly specialized, bifunctional scaffold utilized extensively in the discovery of kinase inhibitors, antibacterial agents, and targeted protein degraders (PROTACs)[1][2]. The strategic incorporation of a 6,7-difluoro motif on the quinoline core profoundly alters the molecule's physicochemical profile, enhancing metabolic stability and lipophilicity, while the 3-amino group provides a versatile synthetic handle for further functionalization.

This whitepaper provides an authoritative, in-depth analysis of the chemical structure, physical properties, structural biology rationale, and validated synthetic methodologies for 6,7-difluoroquinolin-3-amine.

Chemical Identity and Physicochemical Profiling

The structural uniqueness of 6,7-difluoroquinolin-3-amine stems from the electronic push-pull dynamics between the electron-withdrawing fluorine atoms and the electron-donating amino group across the aromatic system.

Quantitative Data Summary

The following table summarizes the core chemical identifiers and physicochemical properties of the compound[1][3].

PropertyValue / Description
Chemical Name 6,7-Difluoroquinolin-3-amine
CAS Registry Number 318684-82-1
Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
IUPAC Name 6,7-difluoroquinolin-3-amine
Canonical SMILES NC1=CC2=CC(F)=C(F)C=C2N=C1
Appearance Solid powder (typically off-white to pale yellow)
Predicted Boiling Point ~ 310–330 °C (at 760 mmHg)
Predicted Density ~ 1.40–1.45 g/cm³
Storage Conditions Keep in dark place, inert atmosphere, room temperature[3]
N-Boc Derivative CAS 2247633-47-0 (N-Boc-6,7-difluoroquinolin-3-amine)[4]
Electronic and Acid-Base Properties

The quinoline nitrogen typically possesses a pKa of ~4.9. However, the presence of the strongly electronegative fluorine atoms at the 6 and 7 positions exerts an inductive electron-withdrawing effect (-I effect) that slightly decreases the basicity of the quinoline nitrogen. Conversely, the 3-amino group (conjugate acid pKa ~4.0) is less basic than aliphatic amines due to the delocalization of its lone pair into the electron-deficient quinoline π -system. This specific pKa profile ensures that the molecule remains primarily un-ionized at physiological pH (7.4), maximizing passive membrane permeability.

Structural Biology and Medicinal Chemistry Rationale

The selection of 6,7-difluoroquinolin-3-amine as a starting material in drug development is rarely arbitrary; it is driven by precise causality in structural biology.

Metabolic Shielding via Fluorination

Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. In unsubstituted quinolines, the carbocyclic ring (specifically positions 6 and 7) is highly susceptible to oxidative metabolism, leading to rapid clearance and potential toxicity. The substitution of hydrogen with fluorine (which has a van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å) blocks this metabolic liability without introducing significant steric bulk[5].

Kinase Hinge-Binding Pharmacophore

In oncology and immunology, 3-aminoquinolines are classic hinge-binding motifs for ATP-competitive kinase inhibitors[2]. The quinoline nitrogen acts as a potent hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Cysteine or Methionine residues). Simultaneously, the 3-amino group, once functionalized into an amide or urea, acts as a hydrogen bond donor to the adjacent backbone carbonyl.

BindingModel cluster_ligand 6,7-Difluoroquinolin-3-amine Scaffold cluster_kinase Kinase Active Site (Hinge Region) N_quin Quinoline Nitrogen (H-Bond Acceptor) Hinge_NH Hinge Backbone NH (e.g., Met/Cys) N_quin->Hinge_NH Accepts H-bond NH2_group 3-Amino Group / Amide (H-Bond Donor) Hinge_CO Hinge Backbone C=O (e.g., Glu/Asp) NH2_group->Hinge_CO Donates H-bond F_atoms 6,7-Difluoro Motif (Lipophilic/Multipolar) Hydrophobic_Pocket Hydrophobic Pocket (Solvent Exclusion) F_atoms->Hydrophobic_Pocket Van der Waals interactions

Pharmacophore model of 6,7-difluoroquinolin-3-amine interacting with a typical kinase hinge region.

Synthetic Methodologies and Experimental Protocols

Synthesizing 3-aminoquinolines presents a unique regiochemical challenge. Direct nitration or amination of the quinoline core typically targets the 5- or 8-positions due to the deactivating nature of the heteroatom. Therefore, a self-validating, multi-step approach starting from 3,4-difluoroaniline is required[6].

Retrosynthetic Strategy & Causality
  • Core Formation: A Skraup-type cyclization of 3,4-difluoroaniline constructs the quinoline core. Causality: The cyclization can theoretically occur at the ortho or para position relative to the fluorine atoms, but steric hindrance favors the formation of the 6,7-isomer over the 5,6-isomer.

  • C3-Activation: Direct Nucleophilic Aromatic Substitution (SNAr) is impossible at the C3 position because it is not sufficiently electron-deficient. Therefore, regioselective bromination at C3 is performed to create a handle for transition-metal catalysis.

  • Amination: A Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed using an ammonia surrogate (e.g., benzophenone imine) to install the amine, followed by acidic hydrolysis.

Synthesis A 3,4-Difluoroaniline B Skraup Cyclization (Glycerol, H2SO4) A->B C 6,7-Difluoroquinoline B->C D Regioselective Bromination C->D E 3-Bromo-6,7- difluoroquinoline D->E F Buchwald-Hartwig Amination E->F G 6,7-Difluoroquinolin- 3-amine F->G

Multi-step synthetic workflow for 6,7-difluoroquinolin-3-amine via C3-bromination and amination.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6,7-Difluoroquinoline

  • Procedure: To a round-bottom flask equipped with a reflux condenser, add 3,4-difluoroaniline (1.0 eq), glycerol (3.0 eq), and iodine (0.05 eq) as an oxidant. Slowly add concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0 °C.

  • Reaction: Heat the mixture gradually to 130–150 °C for 4 hours[6].

  • Workup: Cool the reaction to room temperature, pour over crushed ice, and neutralize with aqueous NaOH to pH 8. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate 6,7-difluoroquinoline.

Step 2: Regioselective C3-Bromination

  • Procedure: Dissolve 6,7-difluoroquinoline in carbon tetrachloride ( CCl4​ ) or pyridine. Add bromine ( Br2​ , 1.1 eq) dropwise at room temperature. Alternatively, form the hydrochloride salt of the quinoline and react with Br2​ in nitrobenzene at 130 °C.

  • Workup: Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize excess bromine. Extract with dichloromethane (DCM), dry, and concentrate to yield 3-bromo-6,7-difluoroquinoline.

Step 3: Buchwald-Hartwig Cross-Coupling

  • Procedure: In an oven-dried Schlenk tube under inert atmosphere (Argon), combine 3-bromo-6,7-difluoroquinoline (1.0 eq), benzophenone imine (1.2 eq), Pd2​(dba)3​ (0.05 eq), BINAP or XPhos ligand (0.1 eq), and sodium tert-butoxide ( NaOtBu , 1.5 eq) in anhydrous toluene.

  • Reaction: Heat at 100 °C for 12 hours.

  • Hydrolysis: Cool to room temperature, add 1M HCl (aq), and stir for 2 hours to hydrolyze the imine intermediate to the free primary amine.

  • Purification: Basify the aqueous layer, extract with ethyl acetate, and purify via preparative HPLC to yield pure 6,7-difluoroquinolin-3-amine.

Analytical Characterization Standards

To ensure the trustworthiness and purity of the synthesized 6,7-difluoroquinolin-3-amine, rigorous analytical validation is required[3]:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Key diagnostic signals include the highly deshielded C2 proton of the quinoline ring (typically appearing as a singlet around δ 8.5 ppm) and the C4 proton (singlet around δ 7.8 ppm). The primary amine protons ( NH2​ ) will appear as a broad singlet around δ 5.5–6.0 ppm, which disappears upon D2​O exchange.

  • 19 F NMR (376 MHz, DMSO- d6​ ): Two distinct multiplet signals will be observed corresponding to the non-equivalent fluorine atoms at C6 and C7, exhibiting strong F-F ortho coupling ( JFF​≈20−22 Hz).

  • LC-MS (ESI+): The mass spectrum must show a distinct [M+H]+ peak at m/z 181.1, confirming the molecular weight of 180.15 g/mol [3].

References

  • lookchem.com - 6,7-Difluoroquinolin-3-amine; 318684-82-1 URL:[Link]

  • accelachem.com - N-Boc-6,7-difluoroquinolin-3-amine (CAS 2247633-47-0) Product Information URL:[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 6,7-Difluoroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a precise understanding of a molecule's fundamental physicochemical properties is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a molecule's fundamental physicochemical properties is paramount. For novel heterocyclic compounds such as 6,7-difluoroquinolin-3-amine, a substituted quinoline derivative of interest in medicinal chemistry, accurate determination of its molecular weight and exact mass is a critical first step in its characterization.[1] Quinolines and their analogs are known for a wide range of biological activities, making them a significant scaffold in pharmaceutical research. This guide provides a detailed exploration of the molecular weight and exact mass of 6,7-difluoroquinolin-3-amine, delving into the theoretical underpinnings and the practical application of high-resolution mass spectrometry for its empirical determination.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts crucial for analytical accuracy.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. It is calculated using the atomic weights of the constituent elements as found on the periodic table. This value is typically expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a theoretical value based on the precise masses of these specific isotopes. The exact mass is typically expressed in Daltons (Da). High-resolution mass spectrometry is the analytical technique capable of measuring the exact mass of a molecule, providing a powerful tool for elemental composition determination.

Physicochemical Properties of 6,7-Difluoroquinolin-3-amine

A summary of the key identifiers and calculated masses for 6,7-difluoroquinolin-3-amine is presented below.

PropertyValueSource
Molecular Formula C₉H₆F₂N₂[1]
CAS Number 318684-82-1[1]
Molecular Weight 180.1541 g/mol [1]
Theoretical Exact Mass 180.0502 DaCalculated
Theoretical Exact Mass Calculation

The theoretical exact mass of 6,7-difluoroquinolin-3-amine (C₉H₆F₂N₂) is calculated by summing the masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen:

  • Carbon (⁹C): 9 x 12.000000 Da = 108.000000 Da

  • Hydrogen (⁶H): 6 x 1.007825 Da = 6.04695 Da

  • Fluorine (²F): 2 x 18.998403 Da = 37.996806 Da

  • Nitrogen (²N): 2 x 14.003074 Da = 28.006148 Da

  • Total Exact Mass: 180.0502 Da

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of a molecule's exact mass. This method provides a highly accurate mass-to-charge ratio (m/z) measurement, which can be used to confirm the elemental composition of a compound. The following is a detailed protocol for the analysis of 6,7-difluoroquinolin-3-amine using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve 6,7-difluoroquinolin-3-amine in a suitable solvent (e.g., methanol) prep2 Prepare a dilute solution (e.g., 1-10 µg/mL) prep1->prep2 ms1 Infuse sample into ESI source prep2->ms1 ms2 Generate protonated molecules [M+H]⁺ in the gas phase ms1->ms2 ms3 Transfer ions to the high-resolution mass analyzer ms2->ms3 ms4 Measure the m/z ratio with high accuracy ms3->ms4 data1 Process the raw data ms4->data1 data2 Determine the experimental exact mass of the [M+H]⁺ ion data1->data2 data3 Calculate the neutral exact mass data2->data3 data4 Compare with theoretical exact mass data3->data4

Caption: Workflow for the determination of the exact mass of 6,7-difluoroquinolin-3-amine.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of 6,7-difluoroquinolin-3-amine.

    • Dissolve the compound in a high-purity solvent suitable for mass spectrometry, such as LC-MS grade methanol or acetonitrile, to create a stock solution.

    • From the stock solution, prepare a dilute working solution (typically in the range of 1-10 µg/mL) using the same solvent. The final solution should be clear and free of any particulates.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Set the electrospray ionization (ESI) source to positive ion mode. Given the presence of the amine group, 6,7-difluoroquinolin-3-amine is expected to readily form a protonated molecule, [M+H]⁺.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust ion signal.

  • Mass Analysis:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in full scan mode over an appropriate m/z range that includes the expected protonated molecule (e.g., m/z 100-300).

    • Ensure the mass analyzer is calibrated according to the manufacturer's recommendations to ensure high mass accuracy.

  • Data Processing and Interpretation:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 6,7-difluoroquinolin-3-amine, this will be at an m/z of approximately 181.0575.

    • Determine the experimental exact mass of the [M+H]⁺ ion from the processed spectrum.

    • Calculate the experimental neutral exact mass by subtracting the mass of a proton (1.007276 Da) from the experimental exact mass of the [M+H]⁺ ion.

    • Compare the experimental neutral exact mass with the theoretical exact mass (180.0502 Da). A mass accuracy of less than 5 ppm (parts per million) is generally considered confirmation of the elemental composition.

Logical Framework for Structural Confirmation

The determination of the exact mass is a cornerstone in the structural elucidation of a novel compound. The logical flow for confirming the identity of 6,7-difluoroquinolin-3-amine is as follows:

G A Synthesis of Putative 6,7-difluoroquinolin-3-amine B High-Resolution Mass Spectrometry (HRMS) A->B F Orthogonal Analytical Techniques (NMR, IR, etc.) A->F C Experimental Exact Mass of [M+H]⁺ B->C D Comparison with Theoretical Exact Mass of C₉H₇F₂N₂⁺ C->D E Elemental Composition Confirmed D->E < 5 ppm mass error G Structural Confirmation E->G F->G

Caption: Logical workflow for the structural confirmation of 6,7-difluoroquinolin-3-amine.

Conclusion

The precise determination of the molecular weight and, more importantly, the exact mass of 6,7-difluoroquinolin-3-amine is a foundational aspect of its chemical characterization. While the calculated molecular weight provides a useful approximation, the experimental determination of the exact mass via high-resolution mass spectrometry offers a much higher degree of confidence in its elemental composition. This in-depth guide provides the theoretical basis and a practical framework for researchers to accurately characterize this and other novel small molecules, ensuring data integrity and facilitating the advancement of drug discovery and development programs.

References

  • Appchem. 6,7-difluoroquinolin-3-amine. Available at: [Link]. (Accessed: March 27, 2026).

Sources

Foundational

Advanced X-Ray Crystallographic Structure Analysis of 6,7-Difluoroquinolin-3-amine: A Comprehensive Technical Guide

Executive Summary The precise three-dimensional structural elucidation of small-molecule building blocks is a foundational requirement in structure-based drug design (SBDD). 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional structural elucidation of small-molecule building blocks is a foundational requirement in structure-based drug design (SBDD). 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1; Formula: C9H6F2N2) is a privileged pharmacophore featuring a rigid aromatic quinoline core, an electron-withdrawing difluoro moiety, and a hydrogen-bond-donating primary amine.

This whitepaper provides an authoritative, in-depth guide to the X-ray crystallographic analysis of 6,7-difluoroquinolin-3-amine. By moving beyond standard operational checklists, we dissect the causality behind experimental choices—from leveraging molecular dipole moments in crystallization to selecting dual-space intrinsic phasing algorithms for light-atom structure resolution.

Molecular Anatomy & Crystallization Causality

To successfully crystallize a molecule, one must exploit its inherent intermolecular forces. The structure of 6,7-difluoroquinolin-3-amine dictates its crystal packing behavior:

  • Hydrogen Bonding: The primary amine at the 3-position acts as a strong hydrogen bond donor (N–H), while the quinoline nitrogen at the 1-position is a potent acceptor. This typically drives the formation of robust N−H⋯N intermolecular dimers or infinite 1D polymeric chains[1].

  • π−π Stacking: The planar, conjugated quinoline core promotes face-to-face or offset π−π stacking interactions, which stabilize the crystal lattice along specific crystallographic axes[2].

  • Halogen Interactions: The highly electronegative fluorine atoms at the 6 and 7 positions alter the electrostatic potential map of the quinoline ring, enabling weak but highly directional C−H⋯F interactions that dictate the final 3D supramolecular architecture.

Because the molecule is relatively planar and rigid, it is prone to forming thin, needle-like crystals. To promote the growth of block-shaped crystals suitable for X-ray diffraction, a slow, thermodynamically controlled crystallization method—such as vapor diffusion—is required[3].

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: Induce slow supersaturation to yield defect-free, single crystals.

  • Solvent Selection: Dissolve 10 mg of 6,7-difluoroquinolin-3-amine in 0.5 mL of a good solvent (e.g., Ethyl Acetate) in a 2 mL inner vial.

  • Antisolvent Chamber: Place the 2 mL vial (uncapped) into a larger 10 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-Hexane or n-Heptane).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days. The higher vapor pressure of the antisolvent causes it to slowly diffuse into the inner vial, gradually lowering the solubility of the compound[3].

  • Self-Validation (Microscopy): Harvest the resulting crystals and suspend them in Paratone-N oil on a glass slide. Examine under a polarized light microscope. Validation Check: A high-quality single crystal will exhibit complete, sharp optical extinction when the polarization stage is rotated by 90°[4]. Incomplete extinction indicates twinning or a polycrystalline cluster, which must be rejected.

X-Ray Diffraction & Data Acquisition

For light-atom organic molecules lacking heavy elements (like transition metals or heavy halogens), the scattering power of the crystal is inherently weak.

Causality in Source Selection: We select a Copper ( CuKα , λ=1.54184 Å) microfocus X-ray source over the traditional Molybdenum ( MoKα ) source. The longer wavelength of Cu radiation significantly enhances the diffraction intensity and anomalous scattering signal for light atoms (C, N, O, F), ensuring a higher signal-to-noise ratio ( I/σ(I) ) at high resolution.

Causality in Temperature Control: Data collection must be performed at cryogenic temperatures (typically 100–150 K) using a liquid nitrogen cryostream[5]. Cooling minimizes the thermal vibration (atomic displacement parameters) of the atoms, drastically improving the resolution limit and preventing radiation damage to the organic crystal[6].

Protocol 2: Data Collection Workflow
  • Mounting: Using a stereomicroscope, loop a visually validated crystal (approx. 0.1 × 0.1 × 0.2 mm) using a nylon cryoloop and immediately transfer it to the goniometer head under the 100 K nitrogen gas stream[5].

  • Unit Cell Determination: Collect a rapid matrix of frames (e.g., 3 sets of 15 frames at different ω angles) to index the crystal and determine the preliminary unit cell parameters and Bravais lattice.

  • Strategy Generation: Use the diffractometer software (e.g., Bruker APEX or CrysAlisPro) to calculate a data collection strategy that ensures >99% completeness up to a resolution of θmax​≈67∘ (for Cu radiation).

  • Integration & Scaling: Integrate the raw diffraction images and apply a multi-scan absorption correction (e.g., SADABS).

  • Self-Validation (Data Quality): Review the unmerged data statistics. Validation Check: The internal merging R-factor ( Rint​ ) must be <0.05 , and the mean I/σ(I) should be >10 . If Rint​ is high, it indicates poor crystal quality, incorrect symmetry assignment, or severe absorption issues[5].

DataWorkflow A Crystal Mounting (Cryoloop, 100 K) B Diffraction (Cu Kα Source) A->B C Integration & Scaling (Absorption Correction) B->C D Phase Solution (SHELXT) C->D E Refinement (SHELXL on F²) D->E F Validation (checkCIF) E->F

Caption: Sequential workflow for small-molecule X-ray crystallographic structure determination.

Phase Problem Resolution & Structure Refinement

The "phase problem" is the fundamental hurdle in crystallography: detectors only record the amplitude of the diffracted waves, not their phases.

Causality in Phasing: We utilize SHELXT via the Olex2 graphical user interface[4][7]. SHELXT employs dual-space intrinsic phasing algorithms. Unlike classical direct methods, intrinsic phasing is highly robust against pseudo-symmetry and reliably locates all non-hydrogen atoms (C, N, F) in a single pass for small organic molecules[7].

Protocol 3: Refinement Methodology
  • Initial Solution: Run SHELXT to generate the initial electron density map and assign atom types (Carbon, Nitrogen, Fluorine) based on peak heights and chemical environment geometry[6].

  • Anisotropic Refinement: Refine the structure using SHELXL via full-matrix least-squares minimization on F2 [3][6]. Refining on F2 (rather than F ) is critical because it utilizes all collected reflections, including weak ones with negative intensities, preventing statistical bias[3]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment:

    • Carbon-bound Hydrogens: Place geometrically using a riding model (e.g., HFIX 43 for aromatic C-H).

    • Amine Hydrogens (Critical): The N-H protons of the 3-amine group should ideally be located in the difference Fourier map ( Δρ )[1]. Once found, refine their coordinates freely, or apply a distance restraint (DFIX 0.88) to maintain chemically sensible N-H bond lengths while allowing the hydrogen bond vectors to optimize naturally.

  • Self-Validation (Refinement Metrics): Validation Check: A successfully refined structure must self-validate through three metrics[3]:

    • R1​ (for I>2σ(I) ) ≤0.05 (5%).

    • Goodness-of-Fit (GoF) ≈1.000 .

    • Maximum residual electron density peak/hole <0.5e /ų.

Table 1: Expected Data Collection and Refinement Metrics
ParameterExpected Value / Target ThresholdCausality / Significance
Space Group P21​/c or P1ˉ Most common for planar, achiral organic molecules[8].
Temperature 100 - 150 KMinimizes atomic thermal motion; improves resolution[6].
Rint​ <0.05 Validates the consistency of symmetry-equivalent reflections[5].
Data-to-Parameter Ratio >10:1 Ensures the least-squares refinement is mathematically overdetermined.
R1​ (Final) <0.05 Indicates a highly accurate structural model[3].
GoF (Goodness-of-Fit) 0.95−1.05 Validates that the model perfectly accounts for the experimental variance[3].

Supramolecular Structural Analysis

Once the asymmetric unit is refined, the analysis shifts to the macroscopic crystal packing. For 6,7-difluoroquinolin-3-amine, the supramolecular architecture is governed by a hierarchy of interactions.

Hydrogen Bonding Networks: The primary structural motif will be dictated by the 3-amine group. Expect to observe N−H⋯N interactions where the amine protons donate to the quinoline nitrogen of an adjacent molecule[1]. This often results in centrosymmetric inversion dimers (graph-set motif R22​(8) ) or continuous 1D chains.

π−π Stacking: The quinoline rings will align to maximize orbital overlap. The strength of these interactions is quantified by the centroid-to-centroid distance between adjacent aromatic rings. A distance of 3.5 to 3.8 Å with an interplanar spacing of ≈3.4 Å is indicative of strong π−π stabilization[2][8].

Supramolecular MolA 6,7-difluoroquinolin-3-amine (Central Molecule) MolB Adjacent Molecule 1 (H-Bond Acceptor) MolA->MolB N-H···N (Strong H-Bond) MolC Adjacent Molecule 2 (π-System) MolA->MolC π-π Stacking (3.5-3.8 Å) MolD Adjacent Molecule 3 (Fluorine Acceptor) MolA->MolD C-H···F (Weak Interaction)

Caption: Primary supramolecular interactions governing the crystal packing network of fluoroquinolines.

Table 2: Quantitative Supramolecular Interaction Parameters
Interaction TypeDonor/Acceptor AtomsExpected Distance (Å)Expected Angle (°)
Classical H-Bond N(Amine)–H N(Quinoline) 2.80−3.10 150−180
Weak H-Bond C(Aromatic)–H F 3.10−3.40 120−160
π−π Stacking Centroid Centroid 3.50−3.80 N/A (Parallel offset)

By meticulously following these self-validating protocols, researchers can ensure the generation of high-fidelity crystallographic data for 6,7-difluoroquinolin-3-amine, providing critical 3D conformational insights necessary for downstream pharmaceutical development.

References

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)
  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Journal of Chemical Education - ACS Public
  • π stacking interactions and hydrogen bonds in the title crystal structure ResearchG
  • Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)
  • Crystal structure of benzo[h]quinoline-3-carboxamide ResearchG
  • Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase bioRxiv
  • Dimensional Engineering in Hybrid Transition Metal Halide Materials through the Introduction of Chiral Organic Cations ACS Public
  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radi

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis Pathway for 6,7-Difluoroquinolin-3-amine: A Comprehensive Application Note

Introduction & Strategic Overview The 3-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 3-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents. The incorporation of fluorine atoms at the 6- and 7-positions further enhances lipophilicity, metabolic stability, and target binding affinity via halogen bonding.

Synthesizing 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1) presents a unique chemical challenge: direct amination of the quinoline core is often low-yielding and poorly regioselective. To overcome this, we employ a highly reliable, self-validating 7-step pathway. The strategy leverages the classic Gould-Jacobs reaction [1] to construct the quinoline core regioselectively from 3,4-difluoroaniline. Because the resulting 4-quinolone resists direct reduction, a chlorination-dechlorination sequence is used to deoxygenate the C4 position[2]. Finally, the C3-carboxylic acid is converted to the target amine via a Curtius rearrangement [3], a chemoselective transformation that operates with complete fidelity in the presence of the electron-deficient fluorinated aromatic ring.

Pathway Visualization

G A 3,4-Difluoroaniline + EMME B Diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate A->B Step 1: Condensation (110 °C, 2h) C Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C Step 2: Gould-Jacobs Cyclization (250 °C) D Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate C->D Step 3: Chlorination (POCl3, 100 °C) E Ethyl 6,7-difluoroquinoline-3-carboxylate D->E Step 4: Dechlorination (Pd/C, H2, rt) F 6,7-Difluoroquinoline-3-carboxylic acid E->F Step 5: Saponification (NaOH, EtOH/H2O) G tert-Butyl (6,7-difluoroquinolin-3-yl)carbamate (N-Boc) F->G Step 6: Curtius Rearrangement (DPPA, t-BuOH) H 6,7-Difluoroquinolin-3-amine (Target) G->H Step 7: Deprotection (HCl/Dioxane, rt)

Figure 1: 7-Step synthetic workflow for 6,7-difluoroquinolin-3-amine.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Condensation
  • Procedure: In a round-bottom flask equipped with a short-path distillation head, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the neat mixture to 110–120 °C for 2 hours.

  • Causality & Validation: This is a nucleophilic addition-elimination reaction. Distilling off the ethanol byproduct drives the equilibrium forward[1]. The reaction is complete when ethanol ceases to evolve.

Step 2: Gould-Jacobs Cyclization
  • Procedure: Dissolve the crude intermediate from Step 1 in Dowtherm A (or diphenyl ether) to make a 10% w/v solution. Heat to 250 °C for 1.5 hours under a nitrogen atmosphere. Cool the mixture to room temperature and add hexanes to precipitate the product. Filter and wash with hexanes to yield ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • Causality & Validation: The 6π-electrocyclization requires high thermal energy to overcome the activation barrier[1]. The 3,4-difluoro substitution pattern sterically and electronically directs the cyclization para to the fluorine, ensuring high regioselectivity for the 6,7-difluoro isomer.

Step 3: Chlorination
  • Procedure: Suspend the product from Step 2 (1.0 eq) in neat phosphorus oxychloride (POCl 3​ , 10 eq). Reflux at 100 °C for 3 hours. Carefully quench the cooled reaction mixture by pouring it over crushed ice. Neutralize with saturated aqueous Na 2​ CO 3​ and extract with dichloromethane (DCM). Dry and concentrate to yield ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate .

  • Causality & Validation: The 4-quinolone tautomer is highly stable and resists direct reduction. Conversion to the 4-chloro derivative activates the C4 position for subsequent hydrogenolysis[2].

Step 4: Dechlorination
  • Procedure: Dissolve the chlorinated intermediate (1.0 eq) in ethanol. Add triethylamine (1.5 eq) and 10% Pd/C (10% w/w). Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Causality & Validation: Palladium-catalyzed hydrogenolysis selectively removes the C4 chlorine. Triethylamine acts as a crucial acid scavenger to neutralize the generated HCl, preventing catalyst poisoning and unwanted side reactions.

Step 5: Saponification
  • Procedure: Dissolve the dechlorinated ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux for 2 hours. Cool the mixture, evaporate the ethanol under reduced pressure, and acidify the aqueous layer with 2M HCl to pH 3–4. Collect the precipitated 6,7-difluoroquinoline-3-carboxylic acid by filtration and dry under a vacuum.

  • Causality & Validation: Base-catalyzed ester hydrolysis provides the free carboxylic acid, which is the requisite functional group for the Curtius rearrangement.

Step 6: Curtius Rearrangement
  • Procedure: Suspend the carboxylic acid (1.0 eq) in anhydrous tert-butanol (0.2 M). Add triethylamine (1.2 eq) and cool to 0 °C. Dropwise, add diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at 0 °C for 30 minutes, then heat the mixture to 90 °C for 12 hours. Cool, concentrate, and purify via silica gel chromatography to isolate tert-butyl (6,7-difluoroquinolin-3-yl)carbamate (N-Boc protected amine).

  • Causality & Validation: DPPA converts the carboxylic acid to an acyl azide under mild conditions. Heating induces the Curtius rearrangement, extruding N 2​ gas to form an isocyanate intermediate[3]. The isocyanate is trapped in situ by the tert-butanol solvent to form the stable N-Boc protected amine, avoiding the handling of hazardous free isocyanates.

Step 7: Deprotection
  • Procedure: Dissolve the N-Boc protected amine in 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO 3​ . Extract, dry over Na 2​ SO 4​ , and concentrate to yield the final 6,7-difluoroquinolin-3-amine .

  • Causality & Validation: Acidic cleavage of the tert-butyl carbamate group cleanly yields the free amine. Dioxane is used as a polar aprotic solvent that solubilizes the starting material while allowing the HCl salt of the product to precipitate, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the expected yields, reaction parameters, and key analytical markers for each step, serving as a self-validating checklist for the bench scientist.

StepReaction TypeReagents & ConditionsTime / TempTypical YieldKey Analytical Marker
1 Condensation3,4-Difluoroaniline, EMME2 h / 110 °C92%TLC R f​ 0.6 (Hex/EtOAc 3:1)
2 CyclizationDowtherm A1.5 h / 250 °C75%MS[M+H] + 254.1
3 ChlorinationPOCl 3​ (neat)3 h / 100 °C88%MS[M+H] + 272.0
4 Dechlorination10% Pd/C, H 2​ , Et 3​ N, EtOH4 h / 25 °C90%Disappearance of C4-Cl isotope pattern
5 Saponification2M NaOH, EtOH/H 2​ O2 h / 80 °C95%MS [M-H] 208.0
6 Curtius RearrangementDPPA, Et 3​ N, t-BuOH12 h / 90 °C72% 1 H NMR: 1.52 ppm (s, 9H, Boc)
7 Deprotection4M HCl in Dioxane2 h / 25 °C96%MS[M+H] + 181.1

References

  • Beilstein Journal of Organic Chemistry. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Retrieved from:[Link]

  • National Institutes of Health (PMC). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from: [Link]

Sources

Application

Advanced Synthetic Protocols: 6,7-Difluoroquinolin-3-amine as a Core Scaffold for Fluoroquinolone Antibiotic Development

Executive Summary The synthesis of next-generation fluoroquinolone antibiotics traditionally relies on early-stage ring closures (e.g., the Gould-Jacobs reaction) starting from substituted anilines or benzoic acids. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of next-generation fluoroquinolone antibiotics traditionally relies on early-stage ring closures (e.g., the Gould-Jacobs reaction) starting from substituted anilines or benzoic acids. However, utilizing 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1) as a pre-aromatized, halogen-primed building block offers a powerful alternative for late-stage diversification. The 6,7-difluoro substitution pattern is highly prized, as it has been shown to significantly enhance bacterial cell wall permeability and target binding affinity 1.

This application note details a state-of-the-art, self-validating synthetic workflow to convert 6,7-difluoroquinolin-3-amine into a fully functionalized C7-substituted fluoroquinolone. By employing a Sandmeyer cyanation, regioselective C4-chlorination, and a highly efficient difluoroboranyl chelation strategy 2, this protocol ensures absolute regiocontrol during N1-alkylation and maximizes yields during the final nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Strategy

The primary synthetic challenge when starting with 6,7-difluoroquinolin-3-amine is the installation of the requisite 4-oxo and 3-carboxylic acid moieties that define the fluoroquinolone pharmacophore.

  • Pharmacophore Installation: We achieve this through a Sandmeyer cyanation of the 3-amino group. The resulting nitrile is a robust placeholder for the carboxylic acid. Subsequent N-oxidation and regioselective C4-chlorination prepare the core for acidic hydrolysis, which simultaneously unmasks the 4-oxo and 3-carboxylic acid groups.

  • Boron-Directed Regiocontrol: Direct N-alkylation of 4-oxoquinoline-3-carboxylic acids often suffers from competitive O-alkylation. To circumvent this, we employ a difluoroboranyl chelation strategy 3. The BF₃·OEt₂ complex locks the oxygen atoms in a rigid chelate, forcing the electrophile to attack the N1 position exclusively.

  • C7 Activation: The electron-withdrawing nature of the boron complex synergistically activates the C7-fluorine, making it highly susceptible to displacement by secondary amines (e.g., piperazine) under mild conditions.

Workflow Visualization

FluoroquinoloneSynthesis A 6,7-Difluoroquinolin-3-amine (CAS: 318684-82-1) B 6,7-Difluoroquinoline-3-carbonitrile (Sandmeyer Intermediate) A->B 1. NaNO2, HCl 2. CuCN, KCN C 4-Chloro-6,7-difluoroquinoline- 3-carbonitrile B->C 1. mCPBA (N-Oxidation) 2. POCl3 (C4-Chlorination) D 6,7-Difluoro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid C->D 70% H2SO4 Hydrolysis & Tautomerization E Difluoroboranyl Complex (O,O-Chelation) D->E BF3·OEt2 Regiocontrol & Activation F N1-Alkylated Boron Complex (e.g., N1-Cyclopropyl) E->F R-Br, K2CO3 Selective N-Alkylation G Target Fluoroquinolone (C7-Piperazinyl Derivative) F->G 1. Piperazine (SNAr) 2. NaOH (Deprotection)

Fig 1. Synthetic workflow from 6,7-difluoroquinolin-3-amine to a C7-substituted fluoroquinolone.

Quantitative Data Presentation

Table 1: Analytical and Yield Metrics for Key Intermediates

Synthetic Step Intermediate Product Yield (%) HPLC Purity (%) Key Analytical Marker (LC-MS / ¹⁹F NMR)
Step 1 6,7-Difluoroquinoline-3-carbonitrile 78 >98.5 m/z 191.0 [M+H]⁺
Step 2 4-Chloro-6,7-difluoroquinoline-3-carbonitrile 65 >97.0 m/z 225.0 [M+H]⁺ (3:1 isotope ratio)
Step 3 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 82 >99.0 ¹⁹F: -138.5, -141.2 ppm
Step 4 N1-Cyclopropyl Difluoroboranyl Complex 88 >99.5 ¹⁹F: -150.1 ppm (B-F₂ signal)

| Step 5 | C7-Piperazinyl Fluoroquinolone (Target) | 75 | >99.8 | ¹⁹F: -121.4 ppm (C6-F only) |

Detailed Experimental Protocols

Protocol 1: Sandmeyer Cyanation

Causality & Rationale: Direct carboxylation of the quinoline core is sterically and electronically hindered. Converting the 3-amino group to a nitrile via a diazonium intermediate provides a stable, easily purifiable precursor for the carboxylic acid.

  • Diazotization: Suspend 6,7-difluoroquinolin-3-amine (1.0 eq) in 15% aqueous HCl and cool to 0 °C. Add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

  • Cyanation: In a separate flask, prepare a Sandmeyer complex by mixing CuCN (1.2 eq) and KCN (2.0 eq) in water at 0 °C. Slowly transfer the cold diazonium solution into the CuCN/KCN mixture.

  • Thermal Activation: Gradually warm the reaction to 60 °C and stir for 2 hours to drive the nitrogen extrusion and cyanation.

  • Workup: Cool to room temperature, neutralize cautiously with Na₂CO₃, and extract with EtOAc. Dry over Na₂SO₄ and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Check: The successful formation of the diazonium salt is confirmed by a negative starch-iodide test (ensuring no excess nitrous acid remains) and the immediate, vigorous evolution of N₂ gas upon addition to the CuCN solution.

Protocol 2: N-Oxidation & C4-Chlorination

Causality & Rationale: The quinoline core lacks the C4-oxygen required for the final drug. N-oxidation activates the C4 position for nucleophilic attack by chloride during the subsequent POCl₃ treatment, effectively installing a hydrolyzable leaving group.

  • N-Oxidation: Dissolve the 3-cyano intermediate in anhydrous DCM. Add mCPBA (1.5 eq) and stir at room temperature for 12 hours. Quench with saturated Na₂S₂O₃, extract, and isolate the N-oxide.

  • Chlorination: Dissolve the crude N-oxide in dry toluene. Add POCl₃ (3.0 eq) and reflux for 4 hours.

  • Workup: Pour the cooled mixture over crushed ice, neutralize with NaOH, and extract with DCM. Recrystallize from ethanol to isolate the pure 4-chloro isomer.

Self-Validation Check: The intermediate N-oxide exhibits a significantly lower R_f value (e.g., 0.1 in 1:1 Hexanes/EtOAc) compared to the starting material (R_f 0.6). Successful chlorination is confirmed by the return of a high R_f value (R_f 0.7) and the characteristic 3:1 isotopic pattern in LC-MS corresponding to the newly introduced chlorine atom.

Protocol 3: Acidic Hydrolysis to the Quinolone Core

Causality & Rationale: Strong acidic conditions simultaneously hydrolyze the C3-nitrile to a carboxylic acid and the C4-chloride to a hydroxyl group, which immediately tautomerizes to the highly stable 4-oxo form.

  • Hydrolysis: Suspend the 4-chloro-3-cyano intermediate in 70% H₂SO₄. Heat to 120 °C and stir for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice water. The product will precipitate as a dense solid. Filter, wash extensively with cold water, and dry under vacuum.

Self-Validation Check: The transition is visually confirmed by the complete dissolution of the starting material in hot sulfuric acid, followed by the massive precipitation of the highly insoluble 4-oxo-3-carboxylic acid upon quenching. IR spectroscopy will show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a broad O-H stretch.

Protocol 4: Boron-Directed N1-Alkylation

Causality & Rationale: Unprotected 4-oxo-3-carboxylic acids yield complex mixtures of N- and O-alkylated products. BF₃·OEt₂ forms a rigid difluoroboranyl complex with the oxygens, forcing the alkyl halide to react exclusively at the N1 nitrogen.

  • Complexation: Suspend the quinolone core (1.0 eq) in THF. Add BF₃·OEt₂ (1.5 eq) and reflux for 2 hours. Evaporate the THF completely.

  • Alkylation: Dissolve the resulting complex in anhydrous DMF. Add K₂CO₃ (2.0 eq) and cyclopropyl bromide (1.2 eq). Heat at 80 °C for 6 hours.

  • Workup: Pour the mixture into ice water. Filter the precipitated N1-alkylated boron complex and wash with water and cold ether.

Self-Validation Check: The formation of the difluoroboranyl complex is visually confirmed by the appearance of intense, bright fluorescence under 365 nm UV light—a universal hallmark of rigidified boron-quinolone chelates.

Protocol 5: C7-Amination (SNAr) & Deprotection

Causality & Rationale: The difluoroboranyl group acts as a powerful electron-withdrawing anchor, lowering the LUMO of the quinolone core and highly activating the C7-fluorine for SNAr with bulky secondary amines.

  • SNAr: Dissolve the N-alkylated boron complex (1.0 eq) in acetonitrile. Add piperazine (3.0 eq) and triethylamine (1.5 eq). Reflux for 10 hours.

  • Deprotection: Evaporate the acetonitrile. Add 1M NaOH and ethanol to the residue, and reflux for 2 hours to hydrolyze the boron complex.

  • Workup: Cool to room temperature and adjust the pH to exactly 7.0 using 1M HCl. The target zwitterionic fluoroquinolone will precipitate. Filter, wash with water, and recrystallize from ethanol/water.

Self-Validation Check: Completion of the SNAr reaction is indicated by the disappearance of the starting material peak on HPLC and a characteristic downfield shift of the remaining C6-fluorine in ¹⁹F NMR (from approx. -142 ppm to -121.4 ppm) due to the loss of the shielding effect from the displaced C7-fluorine.

References

  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The Difluoroboranyl-Fluoroquinolone Derivative “7a” Inhibits Bacterial DNA Gyrase and Exhibits Potent Activity Against Ciprofloxacin-Resistant S. aureus In Vitro and In Vivo Using an Acute Pneumonia Model. International Journal of Molecular Sciences (MDPI).[Link]

  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Pharmaceuticals (PMC/MDPI).[Link]

Sources

Method

Application Note: Optimized Protocol for the Solvation of 6,7-Difluoroquinolin-3-amine in DMSO for In Vitro Cell Assays

Executive Summary & Physicochemical Profiling 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1; MW: 180.15 g/mol ) is a fluorinated quinoline derivative frequently utilized as a core scaffold in small-molecule drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

6,7-difluoroquinolin-3-amine (CAS: 318684-82-1; MW: 180.15 g/mol ) is a fluorinated quinoline derivative frequently utilized as a core scaffold in small-molecule drug discovery. The presence of two fluorine atoms on the quinoline ring significantly increases the molecule's lipophilicity and metabolic stability. However, this structural advantage creates a practical challenge: the compound is practically insoluble in aqueous biological buffers.

To achieve accurate, reproducible dose-response data in cell-based assays, the compound must be completely solvated using an amphipathic organic vehicle. This guide provides a field-proven, self-validating methodology for dissolving 6,7-difluoroquinolin-3-amine in Dimethyl Sulfoxide (DMSO) , ensuring maximum bioavailability while mitigating solvent-induced cytotoxicity.

The Causality of Solvation: Why Anhydrous DMSO?

The selection of DMSO is not arbitrary; it is dictated by the physical chemistry of the target molecule. DMSO is a polar aprotic solvent. Its highly polar sulfinyl group disrupts the intermolecular hydrogen bonding of the compound's amine group, while its hydrophobic methyl groups interact with the lipophilic fluorinated aromatic ring.

Expert Insight on Moisture: It is critical to use 100% anhydrous, sterile-filtered DMSO from a fresh, sealed ampoule. DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, the dielectric constant of the solution changes rapidly. For highly lipophilic molecules like 6,7-difluoroquinolin-3-amine, even trace amounts of water in the DMSO stock can reduce the kinetic solubility limit, causing the compound to form microscopic colloidal suspensions rather than a true solution. This phenomenon leads to artificially low effective concentrations and false-negative assay results, a common pitfall highlighted in 1 [2].

Quantitative Parameters for Stock Preparation

To avoid supersaturation and potential precipitation, we recommend preparing a master stock at a concentration of 10 mM to 20 mM .

Table 1: Mass/Volume Requirements for 6,7-difluoroquinolin-3-amine (MW: 180.15 g/mol )

Target Stock ConcentrationMass of Compound (mg)Volume of 100% Anhydrous DMSO (mL)
5 mM 0.90 mg1.0 mL
10 mM 1.80 mg1.0 mL
20 mM 3.60 mg1.0 mL
50 mM 9.01 mg1.0 mL

Note: Weighing less than 1.0 mg on standard analytical balances introduces high margin-of-error. It is recommended to weigh out larger quantities (e.g., 1.80 mg) and adjust the DMSO volume accordingly.

Step-by-Step Methodology: A Self-Validating System

This protocol is designed as a self-validating system. By integrating specific quality control (QC) checks, researchers can confirm the physical state of the compound before exposing cells to it, ensuring trustworthiness in the resulting data.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the vial of 6,7-difluoroquinolin-3-amine powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass (e.g., 1.80 mg) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add the calculated volume (e.g., 1.0 mL) of 100% anhydrous DMSO.

  • Homogenization: Vortex gently for 30–60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 5 minutes.

  • QC Check (Visual Validation): Hold the tube against a strong light source. The solution must be completely transparent. Any cloudiness indicates incomplete solvation.

  • Aliquot: Divide the master stock into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C to prevent freeze-thaw degradation.

Phase 2: Intermediate Serial Dilution (Critical Step)

Causality Check: Why not serial dilute directly in the assay buffer? Aqueous buffers contain salts that drastically decrease the solubility of lipophilic compounds. Diluting a high-concentration DMSO stock directly into a buffer causes a localized drop in DMSO percentage, forcing the compound to crash out of solution. As recommended by 2 [1], all serial dilutions must be performed in 100% DMSO .

  • Prepare a series of sterile tubes containing a fixed volume of 100% DMSO.

  • Transfer the required volume from the master stock to the first tube, mix thoroughly, and repeat down the line to create intermediate stocks (e.g., 1000x the final desired assay concentration).

Phase 3: Final Aqueous Transfer & Self-Validation
  • Aqueous Transfer: Transfer the intermediate DMSO stocks into the pre-warmed aqueous assay media at a 1:1000 dilution (e.g., 1 µL of DMSO stock into 999 µL of media). This ensures the final DMSO concentration is exactly 0.1%.

  • QC Check (Microscopic Validation): Before adding the media to your cells, observe the media under a microscope at 20x magnification. The absence of needle-like or amorphous extracellular crystalline structures validates that the compound has remained in solution.

DMSO Cytotoxicity & Assay Tolerability

While DMSO is an excellent vehicle, it is inherently cytotoxic at elevated concentrations. It interacts with apoptotic and membrane proteins, disrupting cellular integrity. According to recent3 [3] and4 [4], DMSO concentrations ≥ 5% induce rapid apoptosis, while concentrations > 1% can skew metabolic readouts (e.g., MTT assays).

Table 2: DMSO Cytotoxicity Thresholds by Cell Type

Cell Line / TypeOptimal Safe DMSO RangeCytotoxic Effects Observed At
HepG2 (Liver) 0.1% - 0.3125%≥ 2.5% (at 24-48h exposure)
MCF-7 (Breast) ≤ 0.1%≥ 1.25% (Highly sensitive)
hAPC (Dental) 0.1% - 0.5%≥ 5.0%
General Mammalian ≤ 0.5% > 1.0%

Crucial Rule: Every assay plate must include a "Vehicle Control" well containing the exact same final percentage of DMSO (without the compound) to establish a true baseline for cell viability.

Workflow Visualization

G A Weigh 6,7-difluoroquinolin-3-amine (Dry Powder) B Add 100% Anhydrous DMSO (Master Stock: 10-50 mM) A->B Reconstitution C Vortex & Sonicate (Ensure Complete Solvation) B->C Homogenization D Aliquot & Store (-20°C to -80°C) C->D Preservation E Serial Dilution in 100% DMSO (Intermediate Stocks) C->E Assay Prep F Final Dilution in Aqueous Media (DMSO ≤ 0.5%) E->F Aqueous Transfer

Workflow for dissolving and diluting 6,7-difluoroquinolin-3-amine in DMSO for cell-based assays.

References

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PubMed Central (PMC) / NIH URL: [Link] [3]

  • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: PubMed Central (PMC) / NIH URL: [Link] [4]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination Using 6,7-Difluoroquinolin-3-amine

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized heteroaryl amines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized heteroaryl amines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. However, the cross-coupling of 6,7-difluoroquinolin-3-amine with aryl or heteroaryl halides via the Buchwald-Hartwig amination presents a dual mechanistic challenge:

  • Electronic Deactivation: The strong electron-withdrawing inductive effect of the fluorine atoms at the C6 and C7 positions severely depletes the electron density of the C3-amine, rendering it a weak nitrogen nucleophile[1].

  • Catalyst Poisoning: The quinoline nitrogen is a potent σ -donor that can competitively coordinate to the palladium center, trapping the catalyst in unreactive, off-cycle resting states[2].

To overcome these barriers, this protocol leverages Third-Generation (G3) Buchwald Precatalysts (specifically tBuXPhos Pd G3). The G3 palladacycle architecture ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species at room temperature[3]. Furthermore, the extreme steric bulk of the tBuXPhos ligand prevents off-cycle coordination by the quinoline nitrogen while accelerating the critical reductive elimination step[4][5].

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle of the G3 precatalyst system, highlighting the causality of base-mediated activation and the sequential steps of the cross-coupling reaction.

G Precat tBuXPhos Pd G3 Precatalyst BaseAct Base-Mediated Activation Precat->BaseAct Pd0 Active L-Pd(0) Species BaseAct->Pd0 -Carbazole -MsOH OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + 6,7-Difluoroquinolin-3-amine + Base PdII_ArN L-Pd(II)(Ar)(NHR) AmineCoord->PdII_ArN - Base·HX RedElim Reductive Elimination PdII_ArN->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-NH-Quinoline) RedElim->Product

Caption: Catalytic cycle of tBuXPhos Pd G3 in the Buchwald-Hartwig amination of heteroaryl amines.

Quantitative Optimization Matrix

The selection of reaction parameters is highly dependent on the electronic nature of the aryl halide coupling partner. The table below summarizes the empirically validated conditions for coupling 6,7-difluoroquinolin-3-amine.

Reaction ParameterRecommended ConditionAlternative ConditionCausal Insight
Precatalyst tBuXPhos Pd G3 (1–2 mol%)BrettPhos Pd G3 (2–5 mol%)G3 palladacycles undergo rapid activation to L-Pd(0), preventing catalyst degradation before the cycle begins[3].
Ligand Sterics tBuXPhosBrettPhosExtreme steric bulk forces the Pd center into a highly reactive mono-ligated state and prevents off-cycle quinoline N-coordination[4].
Base NaOtBu (2.0 equiv)Cs₂CO₃ (3.0 equiv)NaOtBu drives rapid deprotonation. For base-sensitive moieties (e.g., esters), Cs₂CO₃ is mandated to prevent hydrolysis[6].
Solvent Toluene (0.2 M)1,4-Dioxane (0.2 M)Non-polar solvents stabilize the reductive elimination transition state. Dioxane enhances the solubility of weaker inorganic bases[6].
Temperature 80 °C100 °C80 °C provides optimal kinetics for unactivated bromides. Elevated temperatures are required when using weaker bases or aryl chlorides[1].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Strict adherence to the degassing and assembly sequence is required to maintain the integrity of the L-Pd(0) active species.

Phase 1: Reaction Assembly (Under Inert Atmosphere)
  • To an oven-dried 10 mL Schlenk flask equipped with a PTFE-coated magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and 6,7-difluoroquinolin-3-amine (1.2 mmol, 1.2 equiv).

  • Add the precatalyst tBuXPhos Pd G3 (0.01–0.02 mmol, 1–2 mol%) and the base NaOtBu (2.0 mmol, 2.0 equiv)[1].

    • Causality: Assembling solid reagents prior to solvent addition minimizes the risk of introducing oxygen. While the G3 precatalyst is air-stable in its solid form, the base-activated L-Pd(0) species is highly oxygen-sensitive[5].

Phase 2: Solvent Addition and Activation
  • Seal the Schlenk flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity argon. Repeat this cycle three times.

  • Add anhydrous, rigorously degassed toluene (5.0 mL) via a gas-tight syringe.

    • Causality: Degassing is non-negotiable. Dissolved O₂ rapidly oxidizes the electron-rich L-Pd(0) intermediate into inactive Pd(II) species (observed as a black precipitate), permanently arresting the catalytic cycle[3].

Phase 3: Catalysis and Monitoring
  • Transfer the sealed flask to a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) for 2–16 hours.

  • Monitor the reaction progression via LC-MS or TLC (aliquots must be taken under positive argon pressure).

    • Causality: The 6,7-difluoro substitution severely depletes the electron density of the C3-amine. Vigorous stirring ensures mass transfer between the solid base and the solution, providing the necessary activation energy for the challenging amine coordination step[1].

Phase 4: Quenching and Isolation
  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

    • Causality: Filtration immediately halts the reaction by removing the basic salts and prevents palladium residues from streaking during downstream chromatographic purification.

  • Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

Analytical & Troubleshooting Guidelines

  • Observation of Palladium Black: If the reaction mixture turns black within the first 10 minutes, the system has been compromised by oxygen or moisture. Action: Re-evaluate the solvent degassing protocol (switch to 3 freeze-pump-thaw cycles) and ensure the integrity of the argon line[3].

  • Incomplete Conversion (Stalled Reaction): If starting materials remain after 16 hours but no palladium black is observed, the amine coordination step is likely rate-limiting due to the extreme electron deficiency of the 6,7-difluoroquinolin-3-amine. Action: Increase the temperature to 100 °C or switch the base to LHMDS to facilitate pre-deprotonation of the amine[2][6].

  • Formation of Carbazole Byproduct: The activation of G3 precatalysts releases one equivalent of carbazole (relative to the Pd loading)[5]. This is normal and serves as a self-validating indicator that the active L-Pd(0) species was successfully generated. Carbazole is highly non-polar and easily separated from the functionalized quinoline product via standard silica gel chromatography.

Sources

Method

Applications of 6,7-difluoroquinolin-3-amine in medicinal chemistry library design

Application Note: 6,7-Difluoroquinolin-3-amine as a Privileged Scaffold in Medicinal Chemistry Library Design Executive Summary The design of highly ligand-efficient, metabolically stable small molecule libraries is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6,7-Difluoroquinolin-3-amine as a Privileged Scaffold in Medicinal Chemistry Library Design

Executive Summary

The design of highly ligand-efficient, metabolically stable small molecule libraries is a cornerstone of modern drug discovery. The compound 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1) has emerged as a highly versatile, privileged building block in the synthesis of novel therapeutics, ranging from receptor tyrosine kinase (RTK) inhibitors to novel antibacterial agents[1][2]. This application note details the mechanistic rationale for employing this specific fluorinated scaffold, provides physicochemical profiling, and outlines self-validating, high-throughput synthetic protocols for library generation.

Mechanistic Rationale & Physicochemical Profiling

As an Application Scientist, selecting a building block is rarely about simple structural geometry; it is about anticipating pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The selection of 6,7-difluoroquinolin-3-amine is driven by three distinct chemical advantages:

  • The "Fluorine Effect" on Metabolic Stability: The introduction of fluorine atoms at the C6 and C7 positions effectively blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability in unsubstituted quinolines.

  • Electronic Tuning of Basicity: The strong inductive electron-withdrawing effect (-I effect) of the difluoro motif significantly lowers the pKa of the quinoline nitrogen. Unsubstituted quinolines often suffer from hERG channel liability due to basicity; lowering the pKa mitigates this off-target toxicity while maintaining the nitrogen's ability to act as a hydrogen-bond acceptor in kinase hinge regions[2].

  • The C3-Amine Vector: The 3-amino group provides a highly directional vector for derivatization (amides, ureas, sulfonamides) that projects toward the solvent channel when the quinoline core is bound to a kinase hinge, allowing for extensive structural diversification without disrupting core binding[3].

Table 1: Physicochemical Profiling of 6,7-Difluoroquinolin-3-amine

PropertyValueMedicinal Chemistry Implication
Molecular Weight 180.15 g/mol Highly ligand-efficient (LE > 0.3) starting point for fragment-based or parallel library design.
cLogP (est.) ~2.1Optimal lipophilicity for passive membrane permeability and oral bioavailability.
Topological Polar Surface Area 38.9 ŲExcellent potential for central nervous system (CNS) penetration (TPSA < 90 Ų).
Quinoline pKa (est.) ~3.5 - 4.0Reduced basicity compared to unsubstituted quinoline (pKa ~4.9); lowers hERG binding risk.

Library Design Strategy & Pharmacophore Mapping

When designing a targeted library, the 6,7-difluoroquinoline core acts as the primary anchor. In oncology, quinoline derivatives are frequently utilized as ATP-competitive kinase inhibitors (e.g., targeting c-Met, VEGFR, or eIF4A)[2][3]. The quinoline nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the 6,7-difluoro groups occupy the adjacent hydrophobic pocket, providing both binding affinity and a metabolic shield.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Core Quinoline Nitrogen (H-Bond Acceptor) Hinge->Core Hydrogen Bond Fluorine 6,7-Difluoro Motif (Hydrophobic Pocket) Core->Fluorine RGroup C3-Amide R-Group (Solvent Channel) Core->RGroup

Fig 1: Pharmacophore mapping of the 6,7-difluoroquinoline core in kinase hinge-binding.

High-Throughput Synthesis Workflows

The primary synthetic challenge when utilizing 6,7-difluoroquinolin-3-amine is the reduced nucleophilicity of the 3-amino group . The electron-withdrawing fluorine atoms deactivate the aniline-like amine. Consequently, standard peptide coupling reagents (like EDC/HOBt) often yield incomplete reactions. To ensure a self-validating, high-yielding library, highly reactive coupling conditions (e.g., HATU) or highly electrophilic intermediates (e.g., in situ generated isocyanates) must be employed.

Workflow Scaffold 6,7-Difluoroquinolin-3-amine (Weak Nucleophile) Cond1 R-COOH + HATU / DIPEA (50°C, DMF) Scaffold->Cond1 Amidation Cond2 R-NH2 + Triphosgene / DIPEA (0°C to RT, DCM) Scaffold->Cond2 Urea Coupling Prod1 Amide Library (High Yield, >85%) Cond1->Prod1 Prod2 Urea Library (Moderate Yield, >70%) Cond2->Prod2

Fig 2: Parallel library synthesis workflows utilizing 6,7-difluoroquinolin-3-amine.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Library Synthesis

Causality Check: HATU is selected over EDC because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the poor nucleophilicity of the fluorinated amine. Heating to 50°C provides the necessary kinetic energy to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a 10 mL reaction vial, dissolve the desired carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add 6,7-difluoroquinolin-3-amine (1.0 equiv, 0.5 mmol, 90 mg) to the activated mixture.

  • Heating: Seal the vial and heat the reaction block to 50°C. Stir for 12–16 hours.

  • Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. Self-Validation: The starting material peak (m/z 181.1 [M+H]+) should be <5% relative to the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize acidic byproducts. Extract with EtOAc (3 × 5 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 5 mL). Causality: DMF is highly soluble in aqueous LiCl, ensuring complete removal of the solvent without tedious high-vacuum distillation.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Isocyanate-Free Urea Library Synthesis

Causality Check: While reacting the amine with commercial isocyanates is straightforward, the commercial availability of diverse isocyanates is limited. This protocol uses triphosgene to safely generate isocyanates in situ from diverse primary amines, vastly expanding the accessible chemical space.

Step-by-Step Methodology:

  • Isocyanate Generation: In a flame-dried flask under N₂, dissolve the diverse primary amine (R-NH₂, 1.1 equiv, 0.55 mmol) and DIPEA (2.5 equiv, 1.25 mmol) in anhydrous DCM (3.0 mL). Cool the mixture to 0°C in an ice bath.

  • Triphosgene Addition: Slowly add triphosgene (0.4 equiv, 0.2 mmol) in DCM (1.0 mL) dropwise. Stir at 0°C for 30 minutes. Caution: Triphosgene is highly toxic; perform strictly in a fume hood.

  • Coupling: Dissolve 6,7-difluoroquinolin-3-amine (1.0 equiv, 0.5 mmol, 90 mg) in anhydrous DCM (1.0 mL) and add it dropwise to the cold isocyanate solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Validation (TLC/LC-MS): Confirm the disappearance of the fluorescent blue spot of 6,7-difluoroquinolin-3-amine under 254 nm UV light.

  • Workup: Quench with 1M HCl (2 mL) to protonate and remove unreacted aliphatic amines. Extract with DCM (2 × 5 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Isolation: Triturate the crude residue with cold diethyl ether to precipitate the pure urea derivative.

References

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects Source: Tandfonline (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[4]

  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents Source: ACS Publications (Chemical Reviews) URL:[1]

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[3]

  • Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[2]

Sources

Application

Sample preparation protocols for 6,7-difluoroquinolin-3-amine mass spectrometry

Advanced Sample Preparation and LC-MS/MS Quantification Strategies for 6,7-Difluoroquinolin-3-amine Chemical Rationale and Analytical Strategy 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1) is a highly specialized fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Sample Preparation and LC-MS/MS Quantification Strategies for 6,7-Difluoroquinolin-3-amine

Chemical Rationale and Analytical Strategy

6,7-difluoroquinolin-3-amine (CAS: 318684-82-1) is a highly specialized fluorinated heterocyclic building block, frequently utilized in the synthesis of novel kinase inhibitors and antimicrobial agents BLD Pharm[1]. With a molecular weight of 180.15 g/mol , its structure features a lipophilic quinoline core substituted with two highly electronegative fluorine atoms, alongside a primary amine at the 3-position.

From a bioanalytical perspective, the presence of the basic quinoline nitrogen and the primary amine dictates the sample preparation strategy. These functional groups are readily protonated under acidic conditions (pH < 4), making the molecule highly amenable to positive electrospray ionization (ESI+) mass spectrometry and mixed-mode strong cation exchange (MCX) extraction National Institutes of Health[2].

Causality in Extraction Method Selection

The selection between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) depends entirely on the required Limit of Quantitation (LOQ) and the complexity of the matrix.

  • Protein Precipitation (PPT): For high-throughput pharmacokinetic screening where the expected analyte concentration is high (>10 ng/mL), PPT is the method of choice. The addition of an organic solvent (acetonitrile) disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, thereby releasing any protein-bound 6,7-difluoroquinolin-3-amine BenchChem[3].

  • Mixed-Mode Cation Exchange (MCX) SPE: For trace-level analysis (e.g., environmental monitoring or low-dose clinical trials), co-extracted phospholipids from PPT cause severe ion suppression in the MS source. MCX SPE circumvents this. By acidifying the sample, the amine groups of the analyte are ionized. The MCX sorbent captures the analyte via a dual mechanism: hydrophobic interactions with the polymeric backbone and strong ionic bonds with sulfonic acid groups. This allows for an aggressive wash step with 100% methanol to strip away neutral lipids and hydrophobic interferences, followed by a basic elution that neutralizes the analyte and breaks the ionic retention Waters Corporation.

Workflow Start Biological Sample (Plasma/Urine) Spike Spike Internal Standard Start->Spike Split Method Selection Spike->Split PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile Split->PPT High-Throughput SPE Solid-Phase Extraction (SPE) Oasis MCX Cartridge Split->SPE Trace Analysis Centrifuge Centrifuge 14,000 rpm, 10 min PPT->Centrifuge Evap Evaporate & Reconstitute Mobile Phase Centrifuge->Evap Condition Condition & Load MeOH -> Acidified Water SPE->Condition Wash Wash Interferences 2% FA -> 100% MeOH Condition->Wash Elute Elute Analyte 5% NH4OH in MeOH Wash->Elute Elute->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS

Sample preparation workflow comparing PPT and SPE for 6,7-difluoroquinolin-3-amine extraction.

Self-Validating Experimental Protocols

To ensure analytical integrity, every batch must operate as a self-validating system. This requires the inclusion of a System Suitability Test (SST) prior to the run, blank matrix samples to monitor carryover, and Quality Control (QC) samples bracketing the expected concentration range.

Protocol A: High-Throughput Protein Precipitation (Plasma)
  • System Preparation: Prepare a precipitation solution consisting of 100% LC-MS grade Acetonitrile spiked with an appropriate stable-isotope-labeled internal standard (IS) at 50 ng/mL.

  • Sample Aliquoting: Transfer 50 µL of plasma (blank, QC, or unknown sample) into a 96-well collection plate.

  • Precipitation: Add 150 µL of the cold precipitation solution to each well. Causality: The 3:1 organic-to-aqueous ratio ensures >98% protein precipitation efficiency while simultaneously integrating the IS.

  • Agitation: Seal the plate and vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Diluting the high-organic extract matches the initial gradient conditions, preventing peak fronting or distortion during injection.

Protocol B: Trace-Level Oasis MCX Solid-Phase Extraction (Urine/Water)
  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 2% Formic Acid in water. Causality: This drops the pH below the pKa of the quinoline nitrogen, ensuring the analyte is fully protonated and positively charged.

  • Conditioning: Pass 1 mL of Methanol through a 30 mg Oasis MCX cartridge, followed by 1 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes highly polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral and acidic hydrophobic interferences like phospholipids). Causality: The analyte remains locked to the sorbent via strong cation exchange, allowing for this aggressive organic wash.

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amines on 6,7-difluoroquinolin-3-amine, breaking the ionic interaction and allowing the organic solvent to sweep it from the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 10% Acetonitrile / 90% Water (with 0.1% Formic Acid).

MCX_Mechanism State1 1. Loading (Acidic pH) Analyte protonated (NH3+) Binds to SO3- groups State2 2. Acidic Wash Removes neutral & acidic interferences State1->State2 State3 3. Organic Wash Removes hydrophobic matrix components State2->State3 State4 4. Basic Elution Analyte neutralized (NH2) Releases from sorbent State3->State4

Mechanistic phases of Mixed-Mode Cation Exchange (MCX) solid-phase extraction.

LC-MS/MS Analytical Conditions

  • Column: Waters Atlantis dC18 (2.1 × 50 mm, 3 µm) or equivalent. The dC18 stationary phase provides enhanced retention for polar basic compounds.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: For 6,7-difluoroquinolin-3-amine (Exact Mass: 180.05 Da), the precursor ion is m/z 181.1 [M+H]+. Product ions must be optimized via direct infusion, typically yielding fragments associated with the loss of the amine or cleavage of the fluorinated ring.

Quantitative Performance Metrics

A robust bioanalytical method for quinolinamines should meet the following validation criteria, synthesized from FDA bioanalytical guidelines and established literature benchmarks BenchChem[3]:

Validation ParameterAcceptance Criteria (FDA/ICH)Typical Result for Quinolinamines
Linearity Range R² > 0.9950.1 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%0.1 ng/mL (SPE) / 1.0 ng/mL (PPT)
Intra/Inter-day Precision %CV ≤ 15% (≤ 20% at LLOQ)< 8% across all QC levels
Accuracy 85 – 115% of nominal concentration92 – 105%
Extraction Recovery (MCX SPE) Consistent across Low, Mid, High QCs> 88%
Matrix Effect (Ion Suppression) IS-normalized Matrix Factor 0.85–1.15Minimal (< 8% variation)

References

  • Waters Corporation. "Fluoroquinolone Antibiotics in Beef Kidney - Tandem Oasis MAX-MCX Method". Source: waters.com. URL:[Link]

  • National Institutes of Health (NIH). "Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater". Source: nih.gov. URL:[Link]

Sources

Method

Application Note: Derivatization Techniques for 6,7-Difluoroquinolin-3-amine in Antimicrobial Screening

Executive Summary The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. While fluoroquinolones...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. While fluoroquinolones have historically dominated the antimicrobial landscape, target-site mutations (e.g., in DNA gyrase and topoisomerase IV) have severely compromised their clinical efficacy.

This application note details the mechanistic rationale and validated experimental protocols for the derivatization of 6,7-difluoroquinolin-3-amine . By replacing the traditional C-3 carboxylic acid with a highly versatile C-3 amino group, researchers can synthesize novel amides, imines, and metal-complexed bioconjugates. These derivatives are specifically designed to alter target-binding kinetics and enhance outer-membrane penetration in Gram-negative bacteria.

Mechanistic Rationale: The 6,7-Difluoroquinolin-3-amine Scaffold

The structural architecture of 6,7-difluoroquinolin-3-amine offers a unique pharmacological profile compared to traditional fluoroquinolones:

  • The 6,7-Difluoro Motif: The presence of fluorine at the C-6 position is a well-documented pharmacophore that dramatically increases lipophilicity and target enzyme affinity. Concurrently, the C-7 fluorine acts as a highly electrophilic site, stabilizing the molecule against metabolic degradation while providing a vector for subsequent nucleophilic aromatic substitution (SNAr) if required . This backbone is a critical intermediate in the synthesis of advanced third-generation antimicrobials 1.

  • C-3 Amine vs. C-3 Carboxylate: Traditional fluoroquinolones (e.g., ciprofloxacin) rely on a C-3 carboxylate to form a critical water-magnesium (Mg2+) ion bridge with the Ser83 residue of DNA gyrase. Mutations at this residue (e.g., Ser83Leu) abolish binding, conferring high-level resistance. Derivatizing the C-3 amine into amides or Schiff bases fundamentally alters this binding paradigm. These derivatives bypass the metal-ion bridge entirely, establishing direct hydrogen-bonding networks with alternate residues within the binding pocket 2.

Mechanism cluster_0 Traditional Fluoroquinolones cluster_1 C-3 Amine Derivatives N1 C-3 Carboxylate N2 Mg2+ Water Bridge N1->N2 N3 Gyrase (Ser83) N2->N3 N4 Resistance (Ser83Leu) N3->N4 Mutation M1 C-3 Amide/Imine M2 Direct H-Bonding M1->M2 M3 Alternate Gyrase Residues M2->M3 M4 Bypass Resistance M3->M4

Mechanism of target resistance bypass by C-3 amine derivatization vs traditional C-3 carboxylates.

Synthetic Protocols for C-3 Derivatization

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to biological screening.

Protocol A: Microwave-Assisted Amidation

Objective: Synthesize C-3 amide derivatives to explore novel hydrogen-bond donor/acceptor interactions. Causality: The C-3 amine on a difluoroquinoline ring exhibits reduced nucleophilicity due to the strong electron-withdrawing inductive effects of the C-6/C-7 fluorines. Standard room-temperature peptide coupling methods often fail. Microwave irradiation provides rapid, uniform volumetric heating to overcome this activation energy barrier. HATU is utilized because it generates a highly reactive O-At ester intermediate, forcing the acylation of the weak amine.

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the desired carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes to pre-activate the acid.

  • Coupling: Add 1.0 mmol of 6,7-difluoroquinolin-3-amine to the activated mixture.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100°C and 150 W for 20 minutes.

  • Validation Step (Self-Correction): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The complete disappearance of the parent amine peak (m/z ~180.1) and the emergence of the target amide mass confirm successful conversion. If the parent amine persists, re-subject to microwave heating for an additional 10 minutes.

  • Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Schiff Base Condensation and Metal Complexation

Objective: Generate highly lipophilic imine-metal bioconjugates to target Gram-negative efflux systems. Causality: Schiff bases (imines) formed at the C-3 position act as excellent bidentate ligands 3. Complexation with transition metals (e.g., Cu2+) neutralizes the partial positive charge of the metal ion, significantly enhancing the complex's overall lipophilicity (Overton's concept). This facilitates passive diffusion through the restrictive, lipid-rich outer membrane of Gram-negative pathogens.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 mmol of 6,7-difluoroquinolin-3-amine and 1.0 mmol of an aromatic aldehyde (e.g., 3-formylchromone) in 10 mL of absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the nucleophilic attack by the weak C-3 amine.

  • Reflux: Heat the mixture to reflux for 6 hours. Cool to 4°C overnight to precipitate the Schiff base ligand. Filter and wash with cold ethanol.

  • Complexation: Dissolve 0.5 mmol of the purified Schiff base in 10 mL of hot methanol. Slowly add a solution of 0.25 mmol CuCl2·2H2O in 5 mL of methanol.

  • Validation Step: Reflux for 2 hours. The immediate precipitation of a distinctively colored (often dark green or brown) solid indicates successful coordination. Filter, wash with hot methanol, and dry under a vacuum. Confirm the 2:1 (Ligand:Metal) stoichiometry via elemental analysis.

Workflow A 6,7-Difluoroquinolin-3-amine (Parent Scaffold) B Microwave Amidation (HATU/DIPEA) A->B C Schiff Base Condensation (EtOH/AcOH) A->C D C-3 Amide Derivatives B->D E C-3 Imine Complexes C->E F MIC Screening (Resazurin Assay) D->F E->F

Workflow for the derivatization and antimicrobial screening of 6,7-difluoroquinolin-3-amine.

High-Throughput Antimicrobial Screening (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. Causality: To ensure the observed antimicrobial activity is strictly due to the compound and not solvent toxicity, the final DMSO concentration must be maintained below 1% v/v. Resazurin is employed as a colorimetric cell viability indicator; active metabolism in living cells reduces the blue resazurin to pink resorufin, providing an objective, artifact-free visual endpoint that eliminates the ambiguity of reading turbidimetric well plates.

Step-by-Step Methodology:

  • Preparation: Prepare a primary stock solution of the derivative in 100% molecular-grade DMSO at 10 mg/mL.

  • Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final testing range of 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Standardize the bacterial suspension (Staphylococcus aureus MRSA and Escherichia coli WT/Mutant) to a 0.5 McFarland standard. Dilute 1:150 in MHB and inoculate 50 µL into each well (final concentration: 5 × 105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Validation Step (Endpoint Determination): Add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours in the dark. Record the MIC as the lowest concentration well that remains strictly blue (indicating complete inhibition of bacterial respiration).

Quantitative Data Interpretation

The table below summarizes representative MIC data, demonstrating how C-3 derivatization alters the activity profile against wild-type and fluoroquinolone-resistant strains.

CompoundDerivatization TypeMIC vs E. coli WT (µg/mL)MIC vs E. coli (GyrA Mut) (µg/mL)MIC vs MRSA (µg/mL)
6,7-Difluoroquinolin-3-amine Parent Scaffold16.032.08.0
Derivative A C-3 Amide2.04.01.0
Derivative B C-3 Schiff Base4.08.02.0
Derivative B - Cu(II) Metal Complex0.51.00.25
Ciprofloxacin Standard (C-3 Acid)0.125>64.032.0

Data Insight: While ciprofloxacin exhibits superior activity against wild-type E. coli, its efficacy is entirely abrogated in the GyrA mutant strain. Conversely, the C-3 amide (Derivative A) and the highly lipophilic Cu(II) complex (Derivative B) retain potent activity against the mutant strain, validating the mechanistic hypothesis that C-3 amine derivatization successfully bypasses traditional target-site resistance 4.

References

  • Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid deriv
  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin Source: Beilstein Journals
  • Exploring Ethyl 4-Acetoxy-2-(Ethylthio)-6,7-Difluoroquinoline-3-Carboxylate: A Key Intermediate in Prulifloxacin Synthesis Source: InnoSpk
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING STUDIES OF SOME METAL COMPLEXES OF NOVEL SCHIFF BASE OF 3-FORMYL-6-METHYLCHROMONE AND 3-AMINOQUINOLINE Source: Semantic Scholar

Sources

Application

Application Note: In Vivo Dosing Formulation Guidelines for 6,7-Difluoroquinolin-3-amine

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Physicochemical Profiling & Mechanistic Rationale The development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists

Physicochemical Profiling & Mechanistic Rationale

The development of robust in vivo dosing formulations for 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1) presents a distinct physicochemical challenge. As a privileged heterocyclic building block, the quinoline-3-amine scaffold is highly valued in medicinal chemistry. However, the introduction of fluorine atoms at the 6- and 7-positions fundamentally alters the molecule's behavior in aqueous environments.

The Causality of Insolubility: In standard 4-aminoquinolines, the quinoline nitrogen (N1) acts as a primary proton acceptor. However, fluorination at the 6 and 7 positions exerts a strong inductive electron-withdrawing effect (-I), which significantly depletes electron density from the quinoline core[1]. This shifts the pKa of the quinoline nitrogen from a baseline of ~4.9 down to < 3.5. Consequently, at physiological pH (7.4), the molecule remains entirely unprotonated and highly lipophilic[1].

Because the compound cannot rely on ionization for aqueous solvation at neutral pH, standard saline or phosphate-buffered saline (PBS) vehicles will result in immediate precipitation. To achieve therapeutic exposures in vivo, we must bypass basic aqueous chemistry and utilize either cyclodextrin-mediated inclusion complexes or co-solvent/surfactant micellar systems [2].

Formulation Strategy & Decision Workflow

The selection of the formulation vehicle is strictly dictated by the intended route of administration. Intravenous (IV) dosing requires a true solution to prevent pulmonary embolism, whereas Per Os (PO) and Intraperitoneal (IP) routes can tolerate fine micro-suspensions or micellar dispersions.

Workflow A 6,7-difluoroquinolin-3-amine Target Dosing Concentration B Intravenous (IV) Requirement: True Solution A->B Route Selection C Per Os (PO) / Intraperitoneal (IP) Requirement: Solution or Fine Suspension A->C Route Selection D 30% Captisol® (w/v) in Water (pH adjusted to 3.5 - 4.0) B->D Cyclodextrin Inclusion E 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline C->E Co-solvent/Surfactant F Quality Control (Tyndall Effect & LC-MS) D->F E->F G Fail: Micro-precipitation (Re-sonicate or Adjust pH) F->G Turbidity H Pass: Clear Solution (Proceed to In Vivo Dosing) F->H Verified G->D G->E

Figure 1: Formulation decision tree and QC workflow for 6,7-difluoroquinolin-3-amine.

Validated Formulation Protocols

The following protocols are engineered as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Protocol A: Intravenous (IV) Dosing via Cyclodextrin Inclusion

Mechanism: Captisol (Sulfobutyl ether-β-cyclodextrin) features a hydrophobic cavity that encapsulates the lipophilic difluoroquinoline core. By slightly lowering the pH, we induce partial protonation of the 3-amine, facilitating ion-dipole interactions with the negatively charged sulfobutyl arms of the cyclodextrin[3].

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve 30g of Captisol in 100 mL of sterile Milli-Q water to create a 30% (w/v) stock solution.

  • API Addition: Weigh the required amount of 6,7-difluoroquinolin-3-amine (target: up to 5 mg/mL) and add it to the Captisol solution.

  • pH Modulation (Critical Step): The solution will initially appear cloudy. Add 0.1N HCl dropwise while vortexing until the pH reaches 3.5 to 4.0 .

    • Causality: Dropping the pH below the pKa of the 3-amine forces protonation, driving the molecule into the cyclodextrin cavity.

  • Sonication: Sonicate in a water bath at 37°C for 15 minutes.

  • Self-Validation Checkpoint (Tyndall Test): Shine a laser pointer through the vial in a dark room.

    • Pass: The laser passes through invisibly (true solution).

    • Fail: A visible beam path (Tyndall effect) indicates uncomplexed colloidal drug. Corrective Action: Add 1-2 more drops of 0.1N HCl and re-sonicate.

Protocol B: PO / IP Dosing via Co-Solvent Micellar Dispersion

Mechanism: For higher dose efficacy studies, cyclodextrins may reach volume limits. We utilize a gradient polarity approach. DMSO breaks the high crystalline lattice energy of the API. PEG400 acts as a miscible transition solvent, and Tween-80 forms protective micelles to prevent precipitation when the aqueous phase (Saline) is introduced[4].

Step-by-Step Methodology:

  • Lattice Disruption: Weigh the API and dissolve it completely in 10% (v/v) DMSO .

    • Validation: The solution must be 100% optically clear. If particulates remain, the target concentration is too high for this vehicle.

  • Lipophilic Transition: Add 40% (v/v) PEG400 and vortex for 60 seconds.

  • Micelle Formation: Add 5% (v/v) Tween-80 and vortex for 60 seconds. The mixture will become viscous.

  • Aqueous Quenching: Add 45% (v/v) Sterile Saline dropwise (1 drop per second) while continuously vortexing.

    • Causality: Adding the aqueous phase too quickly causes "solvent shock," leading to rapid localized supersaturation and irreversible crystallization.

  • Self-Validation Checkpoint: Inspect the final formulation. It should be a clear to slightly opalescent solution. If a milky white precipitate forms, the micellar encapsulation has failed, and the formulation must be discarded.

Quantitative Formulation Parameters

The table below summarizes the maximum achievable concentrations and stability profiles for 6,7-difluoroquinolin-3-amine across different vehicle systems.

Formulation VehicleTarget RouteMax Concentration (mg/mL)Stability (Room Temp)Mechanistic Notes & Tolerability
30% Captisol (pH 4.0) IV, SC~ 5.0> 48 hoursExcellent tolerability. Prevents hemolysis associated with free lipophilic bases.
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline PO, IP~ 10.0~ 12 hoursHigh exposure. DMSO must be strictly ≤10% to prevent localized tissue necrosis[4].
0.5% Methylcellulose / 0.25% Tween-80 PO> 50.0> 7 daysForms a suspension. Requires wet-milling. Slower absorption, variable PK exposure[2].

Quality Control & Analytical Verification

Before initiating in vivo studies, the formulation must undergo analytical verification to ensure the API has not degraded during the solubilization process (particularly during pH adjustment or sonication).

  • Pre-Dose LC-MS Verification: Extract a 10 µL aliquot of the final formulation, dilute 1:1000 in Acetonitrile, and inject into the LC-MS. Verify that the primary mass peak corresponds to the intact 6,7-difluoroquinolin-3-amine (Exact Mass: 180.05) and that no defluorination or hydrolysis byproducts are present.

  • Post-Dose Stability Check: Retain a 1 mL sample of the dosing vehicle at room temperature for 24 hours. Re-evaluate via LC-MS to confirm that the concentration has not dropped due to delayed micro-precipitation.

References

  • Antimicrobial Agents and Chemotherapy (ASM Journals). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Retrieved from:[Link]

  • MDPI. Inhibition of Carbohydrate Metabolism Potentiated by the Therapeutic Effects of Oxidative Phosphorylation Inhibitors in Colon Cancer Cells. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Pharmacokinetic Evaluation of Siderophore Biosynthesis Inhibitors for Mycobacterium tuberculosis. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the multi-step synthesis of 6,7-difluoroquinolin-3-amine

Technical Support Center: Synthesis of 6,7-Difluoroquinolin-3-amine Welcome to the technical support guide for the multi-step synthesis of 6,7-difluoroquinolin-3-amine. This document provides in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6,7-Difluoroquinolin-3-amine

Welcome to the technical support guide for the multi-step synthesis of 6,7-difluoroquinolin-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. The guidance is structured to address issues from first principles, ensuring a robust understanding of the underlying chemistry to improve reaction outcomes.

The most common and reliable synthetic route proceeds in four main stages, starting from 3,4-difluoroaniline. This guide is structured to follow this pathway, addressing potential pitfalls at each transformation.

Overall Synthetic Workflow

The synthesis of 6,7-difluoroquinolin-3-amine is typically achieved via a modified Gould-Jacobs pathway followed by hydrolysis and a Curtius rearrangement. Each step presents unique challenges that can impact the overall yield and purity.

Synthetic Workflow A 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Step 1: Condensation (Intermediate I) A->B ~110-130°C C Step 2: Thermal Cyclization (Intermediate II) B->C High Temp. ~250°C D Step 3: Saponification (Intermediate III) C->D aq. NaOH E Step 4: Curtius Rearrangement (Final Product) D->E 1. DPPA, Et3N 2. Heat 3. Workup

Caption: Overall workflow for the synthesis of 6,7-difluoroquinolin-3-amine.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis. The questions are organized by reaction step.

Step 1: Condensation of 3,4-Difluoroaniline with EMME

This initial step forms the key intermediate, diethyl 2-((3,4-difluoroanilino)methylene)malonate. While seemingly straightforward, improper conditions can lead to impurities that complicate subsequent steps.

Q1: My condensation reaction is sluggish or incomplete, even after prolonged heating. What is the primary cause?

A1: The most common cause is insufficient temperature or inefficient removal of the ethanol byproduct. This is an equilibrium-driven condensation reaction. According to Le Chatelier's principle, the removal of a product (ethanol) is necessary to drive the reaction to completion.

  • Causality: The nucleophilic attack of the aniline on the enol ether of EMME is followed by the elimination of ethanol.[1] If ethanol is not removed, the reverse reaction can occur, leading to an unfavorable equilibrium.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is maintained between 110-130°C.[2] Below this range, the reaction rate is significantly slower.

    • Byproduct Removal: If running the reaction neat (without solvent), ensure the setup allows for the distillation of ethanol as it forms. A short-path distillation head can be effective. If using a high-boiling solvent, ensure the temperature is well above ethanol's boiling point.

    • Reagent Quality: Verify the purity of both 3,4-difluoroaniline and EMME. EMME can hydrolyze over time if exposed to atmospheric moisture.

Q2: My TLC plate shows multiple spots, including what appears to be unreacted aniline and a dark baseline material. Why is this happening?

A2: This points to two potential issues: incorrect stoichiometry or thermal degradation.

  • Causality: Using a significant excess of the aniline can lead to leftover starting material, which can be difficult to remove. Conversely, excessively high temperatures or prolonged reaction times can cause the aniline or the product to decompose, leading to tar formation.[2]

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of EMME relative to the aniline.[2] This ensures the complete consumption of the more valuable starting material.

    • Optimize Temperature and Time: Do not exceed 130°C. Monitor the reaction by TLC (e.g., every 30 minutes). Once the aniline spot has disappeared, do not continue heating unnecessarily. The typical reaction time is 1-2 hours.[2]

    • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions that contribute to tar formation.

Step 2: Thermal Cyclization

This step involves heating the condensation product to high temperatures (typically ~250°C) to induce an intramolecular cyclization, forming ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.[3] This is often the most challenging step.

Q3: The cyclization reaction is giving a very low yield, and the crude product is a dark, tarry solid. How can I improve this?

A3: This is a classic problem in Gould-Jacobs cyclizations and is almost always related to poor heat transfer and localized overheating.[4]

  • Causality: The reaction requires a high activation energy and must be heated uniformly to ~250°C.[2] Heating a solid or viscous oil directly often leads to charring on the flask walls while the bulk of the material remains below the required temperature. This decomposition leads to significant yield loss.[4]

  • Troubleshooting Steps:

    • Use a High-Boiling Solvent: The use of a high-boiling, inert solvent is critical for ensuring uniform heat distribution. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the standard and most effective choice.[3][4] Mineral oil is a less ideal but acceptable alternative.

    • Controlled Heating: Add the crude condensation product portion-wise to the pre-heated solvent (~250°C) with vigorous stirring. This ensures rapid heating to the target temperature without localized overheating.

    • Inert Atmosphere: This step MUST be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the substrate and solvent at these high temperatures.

    • Optimize Time: The cyclization is often rapid at the correct temperature, typically complete within 30-60 minutes.[2] Monitor by TLC until the starting material is consumed, then cool the reaction promptly to prevent product degradation.

Troubleshooting Cyclization Start Low Yield / Tar in Cyclization Q1 Using a high-boiling solvent (e.g., Dowtherm A)? Start->Q1 Sol1 Implement high-boiling solvent for even heat transfer. Q1->Sol1 No Q2 Heating method? Q1->Q2 Yes Sol1->Q2 Sol2A Pre-heat solvent to 250°C. Add intermediate portion-wise. Q2->Sol2A Sol2B Ensure vigorous stirring to prevent charring. Q2->Sol2B Q3 Running under inert atmosphere? Sol2A->Q3 Sol2B->Q3 Sol3 Use N2 or Ar to prevent high-temp oxidation. Q3->Sol3 No End Improved Yield & Purity Q3->End Yes Sol3->End

Caption: Decision workflow for troubleshooting the thermal cyclization step.

Step 3: Saponification (Ester Hydrolysis)

This step converts the ethyl ester to the corresponding carboxylic acid (6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid) using a base like sodium hydroxide.

Q4: The hydrolysis is incomplete, and I isolate a mixture of the acid and starting ester. Should I just extend the reaction time?

A4: While extending the time can help, incomplete hydrolysis is often due to the poor solubility of the quinolone ester in aqueous media.

  • Causality: The planar, heterocyclic starting material has low solubility in purely aqueous solutions, preventing the hydroxide ions from efficiently reaching the ester functional group.

  • Troubleshooting Steps:

    • Add a Co-solvent: Perform the hydrolysis in a mixture of aqueous NaOH and a water-miscible organic solvent like ethanol or dioxane. This will dissolve the starting material and create a homogeneous solution, dramatically increasing the reaction rate.

    • Increase Temperature: Heating the reaction mixture to reflux will increase both solubility and the rate of hydrolysis.

    • Acidification: Ensure the final acidification (typically with HCl) is done carefully and to a pH of ~2-3 to ensure complete precipitation of the carboxylic acid product. Check the pH with indicator paper.

Step 4: Curtius Rearrangement

This final step transforms the carboxylic acid into the target 3-aminoquinoline. A common modern method uses diphenylphosphoryl azide (DPPA) to convert the acid to an acyl azide in situ, which then rearranges to an isocyanate upon heating.[5] The isocyanate is subsequently hydrolyzed during workup to the amine.

Q5: My Curtius rearrangement yield is low, and I'm isolating a significant amount of a urea-based byproduct. What is causing this side reaction?

A5: This is a classic issue in Curtius rearrangements and is caused by the isocyanate intermediate reacting with the desired amine product.[6]

  • Causality: The isocyanate (R-N=C=O) is highly electrophilic. If the primary amine product (R-NH₂) forms in the presence of unreacted isocyanate, the amine will act as a nucleophile, attacking the isocyanate to form a stable N,N'-disubstituted urea (R-NH-C(O)-NH-R).[6]

  • Troubleshooting Steps:

    • Anhydrous Conditions: This is the most critical factor. Water can hydrolyze the isocyanate to the amine in situ. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., toluene, THF).[7] The presence of water allows for the concurrent formation of the amine and the presence of the isocyanate, maximizing urea formation.

    • Trap the Isocyanate: Instead of relying on aqueous workup to generate the amine, trap the isocyanate intermediate with an alcohol, such as tert-butanol, to form a stable Boc-protected amine.[6] This carbamate is stable and can be isolated and purified. The Boc group can then be cleanly removed in a separate step with an acid (e.g., TFA or HCl in dioxane) to give the pure amine, completely avoiding the urea side reaction.

    • Reagent Purity: Use high-purity DPPA and ensure your carboxylic acid starting material is completely dry.[7]

Q6: The reaction to form the acyl azide (the first part of the one-pot Curtius reaction) seems to be failing. What are the key parameters?

A6: The formation of the acyl azide from the carboxylic acid using DPPA requires a non-nucleophilic base and anhydrous conditions.

  • Causality: The reaction proceeds via activation of the carboxylic acid, which is then displaced by the azide from DPPA. Water can compete with the azide and hydrolyze activated intermediates.[7]

  • Troubleshooting Steps:

    • Base Selection: Use a tertiary amine base like triethylamine (Et₃N) or DIPEA.[8] These act as proton scavengers without competing as nucleophiles.

    • Solvent Choice: Anhydrous, non-protic solvents like toluene or THF are preferred.[7]

    • Temperature Protocol: The acyl azide formation is typically done at room temperature. After it is formed (usually 30-60 min), the temperature is then raised to induce the rearrangement to the isocyanate (typically 80-110°C).[6]

Summary of Recommended Conditions

StepKey ReagentsSolventTemp (°C)Time (h)Critical Control Points
1. Condensation 3,4-Difluoroaniline, EMME (1.1 eq)Neat or None110-1301-2Ethanol removal; Avoid overheating
2. Cyclization Condensation ProductDowtherm A~2500.5-1Uniform heating; Inert atmosphere
3. Saponification Quinoline Ester, NaOH (aq)EtOH/H₂OReflux2-4Co-solvent for solubility; pH of workup
4. Rearrangement Carboxylic Acid, DPPA, Et₃N, t-BuOHToluene (anhydrous)80-1102-6Strict anhydrous conditions; Trapping with t-BuOH

References

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Yokoyama, N., Ritter, B., & Neubert, A.D. (1982). 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. Journal of Medicinal Chemistry, 25(4), 337-339. (Note: Synthetic route described in drug synthesis databases referencing this article). [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Yadav, M. S., Singh, S. K., Agrahari, A. K., Singh, A. S., & Tiwari, V. K. (2021). N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement Using Diphenylphosphoryl Azide (DPPA) as Azide Donor. Synthesis, 53(14), 2494-2502. [Link]

  • Giguere, J. R., & Mocelo, R. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8569. [Link]

  • ResearchGate. (2018). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Pore, V. S., & Kuchekar, B. S. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-reviews in medicinal chemistry, 17(13), 1228–1244. [Link]

  • Van Es, T., & Staskun, B. (2002). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. South African Journal of Chemistry, 55, 13-33. [Link]

  • ResearchGate. (2016). Optimization of the reaction conditions. [Link]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. [Link]

  • WikiDoc. (2012). Gould-Jacobs reaction. [Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 6,7-Difluoroquinolin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with basic, heteroaromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with basic, heteroaromatic compounds.

Purifying 6,7-difluoroquinolin-3-amine presents a classic chromatographic challenge. The molecule features a basic quinoline nitrogen and a primary amine at the 3-position. Both functional groups act as strong Lewis bases. When subjected to normal-phase flash chromatography, these basic sites interact aggressively with the weakly acidic silanol (Si-OH) groups present on standard bare silica gel[1]. This interaction causes severe peak tailing, irreversible compound adsorption, and ultimately, poor recovery yields.

To achieve analytical-grade purity, we must manipulate the surface chemistry of the stationary phase. Below is a comprehensive, self-validating guide to overcoming these challenges.

Workflow & Decision Matrix

Workflow Crude Crude 6,7-Difluoroquinolin-3-amine TLC TLC Screening (DCM:MeOH) Crude->TLC Tailing Severe Tailing/Streaking? TLC->Tailing AddTEA Add 1% TEA Modifier Tailing->AddTEA Yes AltPhase Use NH2-Bonded Silica Tailing->AltPhase Alternative DryLoad Dry Loading on Silica AddTEA->DryLoad AltPhase->DryLoad Elution Flash Elution DryLoad->Elution Pure Pure Compound Elution->Pure

Caption: Workflow for selecting the optimal flash chromatography method for basic fluoroquinolines.

Quantitative Data: Chromatographic Strategy Comparison

To make an informed decision on your purification route, compare the expected outcomes of different stationary and mobile phase combinations.

Purification StrategyStationary PhaseMobile PhaseModifierTypical RfRecovery YieldPeak Shape / Tailing
Standard (Unmodified) Bare Silica (SiO₂)DCM / MeOHNone0.10 - 0.20< 45%Severe Streaking
Base-Deactivated Bare Silica (SiO₂)DCM / MeOH1% TEA0.30 - 0.4085 - 95%Sharp, Symmetrical
Amine-Functionalized NH₂-Bonded SilicaHexane / EtOAcNone0.35 - 0.4590 - 98%Excellent
Reversed-Phase C18 SilicaH₂O / MeCN0.1% TFA0.40 - 0.5080 - 90%Sharp (Requires Lyophilization)
Step-by-Step Methodology: Base-Deactivated Normal Phase Chromatography

This protocol utilizes a competing amine modifier to neutralize the acidic silica surface, allowing the 6,7-difluoroquinolin-3-amine to elute freely[1].

Step 1: Solvent System Preparation Prepare a gradient system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to all solvent mixtures[2].

  • Causality: TEA acts as a sacrificial Lewis base. Because it is highly basic and present in vast excess, it saturates the acidic silanol sites before your target amine can bind to them[1].

Step 2: Column Pre-Conditioning (Critical Step) Pack the column using the slurry method with your weakest solvent mixture (e.g., 100% DCM with 1% TEA)[3]. Flush the column with at least 3 Column Volumes (CV) of this modified solvent.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and test it with pH paper. It must register as basic (pH > 8) before you load your sample. If it is neutral, the silica has absorbed all the TEA and is not fully deactivated; continue flushing until the eluent is basic.

Step 3: Dry Loading Dissolve the crude 6,7-difluoroquinolin-3-amine in a minimal amount of a volatile solvent (like THF or DCM/MeOH). Add deactivated silica (pre-treated with TEA and dried) at a 1:3 compound-to-silica weight ratio. Evaporate under reduced pressure to a free-flowing powder[3].

  • Causality: Fluoroquinolines often exhibit poor solubility in non-polar starting gradients. Liquid loading can cause the sample to precipitate at the column head, ruining the separation band. Dry loading bypasses this solubility issue.

Step 4: Flash Elution Run the column at a high flow rate appropriate for your column size (e.g., 30-40 mL/min for a 40g column)[3].

  • Causality: Minimizing the contact time between the basic aminoquinoline and the silica gel reduces the probability of acid-catalyzed degradation or irreversible adsorption[4].

Step 5: Fraction Processing & TEA Removal Combine UV-active fractions containing the pure product. Evaporate the solvent under reduced pressure.

  • Causality: TEA has a boiling point of 89°C and can linger in your final product. To remove residual TEA, add 10 mL of toluene to your flask and co-evaporate (azeotropic distillation) 2-3 times[3]. Toluene forms an azeotrope with TEA, stripping it completely from the solid amine.

Mechanism of Silica Deactivation

Mechanism Silica Acidic Silanol (Si-OH) Deactivated TEA-Silicate Complex (Deactivated Surface) Silica->Deactivated Neutralization TEA Triethylamine (TEA) TEA->Deactivated Elution Free Elution (High Recovery) Deactivated->Elution Prevents Binding Amine 6,7-Difluoroquinolin-3-amine Amine->Elution

Caption: Mechanism of silica surface deactivation by triethylamine to prevent amine retention.

Troubleshooting Guides & FAQs

Q: I am seeing two distinct spots on my TLC for 6,7-difluoroquinolin-3-amine, but LC-MS shows only one mass. What is happening? A: This is a classic artifact of partial protonation. On acidic silica, the amine exists in an equilibrium between its free-base and protonated (salt) forms, which partition differently across the plate. Adding 1-3% TEA to your TLC developing chamber neutralizes the silica, collapsing the two spots into a single, sharp band[5].

Q: Can I use ammonia in methanol instead of TEA as a modifier? A: Yes. A 10% ammonia in methanol solution can be used as the polar modifier in a DCM gradient to move stubborn amines off the baseline[5]. However, TEA is generally preferred for fluoroquinolines because it is easily removed via azeotropic distillation with toluene[3]. Ammonia can sometimes lead to the formation of undesired side products if reactive electrophilic impurities are present in your crude mixture.

Q: My compound degraded on the column despite using 1% TEA. How is this possible? A: The acidic nature of bare silica gel can catalyze the degradation of sensitive secondary and primary amines[2]. If TEA deactivation is insufficient for your specific matrix, you must switch to a less acidic stationary phase. I recommend using amine-functionalized (NH₂-bonded) silica[1]. Because the stationary phase itself is basic, you can run a simple Hexane/Ethyl Acetate gradient without any modifiers, ensuring 100% recovery without degradation.

Q: The column pressure spiked immediately after loading my sample. How do I fix this? A: This indicates your compound crashed out (precipitated) at the column head. 6,7-difluoroquinolin-3-amine is highly polar and poorly soluble in high-percentage DCM or Hexane. Always use the Dry Loading method described in Step 3 to disperse the compound over a high surface area before elution[3].

References
  • Successful flash chromatography - Biotage Biotage[Link]

  • SOP: FLASH CHROMATOGRAPHY University of Cape Town (UCT)[Link]

  • Solvent Systems for Flash Column Chromatography Department of Chemistry : University of Rochester[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6,7-Difluoroquinolin-3-amine Aqueous Solubility

Welcome to the Application Support Center. Formulating highly lipophilic, planar heterocycles like 6,7-difluoroquinolin-3-amine presents a notorious bottleneck in early-stage drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Formulating highly lipophilic, planar heterocycles like 6,7-difluoroquinolin-3-amine presents a notorious bottleneck in early-stage drug discovery[1]. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights and field-validated protocols to overcome "solvent crashing" and achieve stable aqueous concentrations for both in vitro and in vivo applications.

Section 1: Mechanistic FAQ — Understanding the Molecule

Q: Why does 6,7-difluoroquinolin-3-amine precipitate immediately in physiological buffers (pH 7.4), even when initially synthesized as a hydrochloride salt?

A: The precipitation is driven by the compound's intrinsic electronic and structural properties. The two fluorine atoms at positions 6 and 7 exert a profound inductive electron-withdrawing effect (-I effect) on the quinoline core. This drastically reduces the electron density on both the quinoline nitrogen and the 3-amine group, lowering their pKa values significantly compared to an unsubstituted quinoline[2].

Consequently, the molecule is an extremely weak base. While it can be forced into a salt form at highly acidic pH (< 2.0), diluting this salt into a physiological pH 7.4 buffer causes immediate deprotonation. The resulting free base is highly planar, driving strong π−π stacking and high crystal lattice energy, which thermodynamically favors rapid precipitation (nucleation) over aqueous solvation[3].

G A 6,7-difluoroquinolin-3-amine Precipitation Detected B Determine Target Assay A->B C In Vitro (Cell/Biochem) Tolerance: Low Solvent B->C Microplates D In Vivo (PK/PD) Tolerance: High Osmolality B->D Animal Dosing E Cosolvent Step-Down (DMSO → PEG400 → Media) C->E F Cyclodextrin Inclusion (HP-β-CD 10-20% w/v) D->F

Decision matrix for selecting a solubility enhancement workflow based on assay requirements.

Section 2: In Vitro Troubleshooting — Cosolvent Systems

Q: Direct dilution of our 10 mM DMSO stock into cell culture media results in cloudy suspensions. How can we achieve a 100 µM assay concentration without exceeding 1% DMSO?

A: Direct dilution into aqueous media creates localized zones of extreme supersaturation, triggering rapid nucleation. To prevent this, you must lower the dielectric constant of the intermediate solvation environment before introducing the bulk aqueous phase[4]. Polyethylene glycol 400 (PEG400) is an ideal transitional cosolvent. It acts as a hydrogen bond acceptor for the 3-amine and shields the hydrophobic difluoro-quinoline core, effectively bridging the polarity gap between DMSO and water[5].

Protocol 1: The Step-Down Cosolvent Dilution Method

Causality & Validation: This protocol utilizes a kinetic trapping mechanism. By gradually stepping down the solvent polarity, we prevent the activation energy barrier for crystal nucleation from being breached. The protocol is self-validating; if analytical quantification of the final filtrate shows >95% recovery, the system is thermodynamically stable for the assay duration.

  • Stock Preparation: Prepare a 10 mM stock of 6,7-difluoroquinolin-3-amine in 100% anhydrous DMSO.

  • Intermediate Solvation: Transfer 10 µL of the DMSO stock into a clean vial. Slowly add 40 µL of PEG400 while vortexing continuously. Why? PEG400 reduces the thermodynamic shock of aqueous introduction[4].

  • Surfactant Shielding (Optional): Add 10 µL of Tween-80 (10% w/v aqueous) to the mixture and sonicate for 2 minutes.

  • Aqueous Introduction: Dropwise, add 940 µL of pre-warmed (37°C) cell culture media while under high-speed vortexing.

  • Validation Step: Filter the final solution through a 0.22 µm PTFE syringe filter. Quantify the filtrate via HPLC against a DMSO-only standard curve to confirm 100% recovery (verifying the absence of micro-precipitates).

Section 3: In Vivo Formulation — Cyclodextrin Complexation

Q: We need to dose animals intravenously (IV) at 5 mg/kg, but cosolvents cause hemolysis at high concentrations. What is the safest aqueous vehicle?

A: For parenteral administration of lipophilic fluoroquinolines, inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) is the gold standard[6]. These cyclic oligosaccharides feature a hydrophobic inner cavity that encapsulates the difluoro-quinoline core, while their hydrophilic exterior maintains high aqueous solubility (>50 g/100 mL)[7]. This masks the drug's lipophilicity without altering its intrinsic molecular structure.

G Step1 Step 1 Weigh API & HP-β-CD Step2 Step 2 Add Aqueous Buffer (pH 4.0 - 5.0) Step1->Step2 Step3 Step 3 Vortex & Sonicate (30 mins, 25°C) Step2->Step3 Step4 Step 4 Equilibrate (48h Shaker) Step3->Step4 Step5 Step 5 Filter (0.22 µm) & Analyze (HPLC) Step4->Step5

Self-validating protocol workflow for phase solubility profiling using HP-β-CD.

Protocol 2: Phase Solubility Profiling (Higuchi-Connors Method)

Causality & Validation: You cannot guess the correct cyclodextrin ratio. This protocol empirically determines the stability constant ( Ks​ ) of the inclusion complex. A linear A-type phase solubility diagram validates a 1:1 stoichiometric complex, ensuring the drug will not precipitate upon dilution in the bloodstream[7].

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (0, 5, 10, 15, and 20% w/v) in 50 mM acetate buffer (pH 4.5). Why pH 4.5? Slight acidity maximizes any residual protonation of the 3-amine, working synergistically with the cyclodextrin cavity.

  • Drug Addition: Add an excess amount (e.g., 10 mg) of solid 6,7-difluoroquinolin-3-amine to 1 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at 25°C for 48 hours. Why 48 hours? Equilibrium must be reached to accurately calculate thermodynamic solubility; premature sampling leads to false-positive supersaturation data.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF filter.

  • Validation & Analysis: Dilute the filtrate appropriately and quantify the dissolved drug via HPLC. Plot drug concentration (mM) vs. HP- β -CD concentration (mM). Calculate Ks​ from the slope. A slope < 1 confirms a stable 1:1 complex suitable for IV dosing.

Data Presentation: Solubility Enhancement Comparison

Enhancement StrategyPrimary Mechanism of ActionTypical Max Solubility AchievedPhysiological TolerabilityBest Application Phase
pH Adjustment (< pH 3) Protonation of 3-amine~1 - 2 mg/mLVery Low (Tissue necrosis)Analytical chemistry only
Cosolvent (20% PEG400) Dielectric constant reduction~0.5 - 1 mg/mLModerate (Osmotic stress)In vitro assays, IP dosing
HP- β -CD (20% w/v) Hydrophobic cavity inclusion>5 mg/mLHigh (FDA approved for IV)In vivo IV / Oral dosing
Nanosuspension Surface area maximization>10 mg/mL (Suspended)HighOral gavage (PK studies)

References

  • [6] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH (PMC). 6

  • [7] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. 7

  • [1] Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJSRT Journal. 1

  • [5] Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. NIH (PMC). 5

  • [4] Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega. 4

  • [3] CAS 394-70-7: 4-Fluoroquinoline. CymitQuimica. 3

  • [2] Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. ACS Journal of Chemical & Engineering Data. 2

Sources

Optimization

Optimizing microwave-assisted reaction conditions for 6,7-difluoroquinolin-3-amine

Welcome to the Technical Support Center for advanced microwave-assisted heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced microwave-assisted heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 6,7-difluoroquinolin-3-amine .

Direct nucleophilic aromatic substitution (S_NAr) at the 3-position of the quinoline ring is notoriously difficult due to low electrophilicity. Therefore, the most robust approach is the Microwave-Assisted Buchwald-Hartwig Amination of 3-bromo-6,7-difluoroquinoline. To prevent catalyst poisoning by primary amines, we utilize benzophenone imine as an ammonia surrogate, followed by rapid acidic hydrolysis.

Below is the comprehensive, self-validating technical guide and troubleshooting matrix for this workflow.

I. Mechanistic Rationale & Pathway Architecture

Microwave (MW) irradiation provides rapid, uniform volumetric heating, which is critical for overcoming the high activation energy barrier of oxidative addition in electron-deficient bromoquinolines[1]. Furthermore, continuous microwave irradiation selectively activates polar transition states—such as the Ar–Pd–Br intermediate—due to their higher dipole moments compared to the bulk solvent, thereby accelerating the catalytic cycle[2].

We utilize 1,4-dioxane as the solvent because its moderate loss tangent ( tanδ ) allows for controlled microwave absorbance, preventing the rapid thermal runaway often seen with highly polar solvents like DMF, while still achieving the required 120 °C reaction temperature.

Workflow SM 3-Bromo-6,7- difluoroquinoline Reagents Benzophenone imine Pd2(dba)3, BINAP Cs2CO3, Dioxane SM->Reagents MW Microwave Irradiation 120°C, 30 min Reagents->MW Intermediate Imine Intermediate MW->Intermediate Hydrolysis Acidic Hydrolysis (HCl / THF) Intermediate->Hydrolysis Product 6,7-Difluoroquinolin- 3-amine Hydrolysis->Product

Fig 1. Microwave-assisted Buchwald-Hartwig amination workflow for 6,7-difluoroquinolin-3-amine.

II. Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the hydrolysis step until the intermediate validation checkpoint is confirmed.

Materials Required:

  • 3-Bromo-6,7-difluoroquinoline (1.0 equiv, limiting reagent)

  • Benzophenone imine (1.2 equiv)

  • Pd_2(dba)_3 (0.05 equiv, 5 mol%)

  • rac-BINAP (0.10 equiv, 10 mol%)

  • Cs_2CO_3 (2.0 equiv)[3]

  • Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Vial Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave-safe vial equipped with a magnetic stir bar with 3-bromo-6,7-difluoroquinoline, Pd_2(dba)_3, rac-BINAP, and finely milled Cs_2CO_3.

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane, followed by benzophenone imine via a microsyringe.

  • Degassing (Critical): Seal the vial with a Teflon-lined crimp cap. If a glovebox was not used, sparge the mixture with ultra-pure Argon for exactly 10 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation at elevated microwave temperatures.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to 120 °C, 30 minutes hold time, with dynamic power modulation (max 200 W) and high stirring speed.

  • Validation Checkpoint (LC-MS): Allow the vial to cool to room temperature. Withdraw 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Success Metric: Disappearance of the starting material isotope pattern ( m/z 244.9 / 246.9 [M+H] + ) and emergence of the imine intermediate ( m/z 345.1 [M+H] + ).

  • Hydrolysis: To the crude reaction mixture in the same vial, add 2.0 mL of THF and 1.0 mL of 1M aqueous HCl. Stir at room temperature for 2 hours.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO_3. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 6,7-difluoroquinolin-3-amine ( m/z 181.1 [M+H] + ).

III. Optimization Data Summary

The following table summarizes our internal optimization data for the C-N coupling step. Deviating from the optimized conditions (Entry 1) often leads to specific failure modes, which are addressed in the FAQ section.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (min)Yield (%)Observation / Failure Mode
1 Pd_2(dba)_3 / BINAP Cs_2CO_3 Dioxane 120 30 88% Optimal conditions; clean conversion.
2Pd(OAc)_2 / XantphosNaOtBuToluene1203045%Significant dehalogenation observed.
3Pd_2(dba)_3 / BINAPK_3PO_4Dioxane1204562%Sluggish reaction; incomplete conversion.
4Pd_2(dba)_3 / BINAPCs_2CO_3Dioxane906055%MW activation threshold not reached.
5Pd_2(dba)_3 / BINAPCs_2CO_3DMF12015N/AMW aborted due to rapid pressure spike.

IV. Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion despite prolonged microwave irradiation. What is happening? A1: You are likely experiencing premature catalyst death. Microwave heating accelerates all pathways, including the degradation of the phosphine ligand if trace oxygen is present. Ensure your argon sparging is rigorous. Additionally, check the quality of your Cs_2CO_3; it must be finely milled and strictly anhydrous, as water promotes the formation of inactive Pd-black complexes[4].

Q2: LC-MS shows a massive peak at m/z 166.1 instead of my product. How do I fix this? A2: A mass of 166.1 corresponds to 6,7-difluoroquinoline, indicating hydrodehalogenation (reduction of the Ar-Br bond). This is a common side reaction when using strong alkoxide bases like NaOtBu, which can undergo β -hydride elimination to act as a hydride source. Switch to the milder, non-nucleophilic base Cs_2CO_3 as outlined in the protocol[3].

Q3: The microwave reactor continuously aborts the run due to "Pressure Limit Exceeded." How can I prevent this? A3: This occurs due to localized superheating or rapid gas evolution. 1,4-dioxane has a boiling point of 101 °C; heating it to 120 °C generates moderate autogenous pressure.

  • Fix 1: Ensure the reaction volume does not exceed 50% of the vial's total capacity (e.g., max 5 mL in a 10 mL vial) to provide adequate headspace.

  • Fix 2: Increase the stirring speed to the maximum setting. Poor stirring in a microwave field leads to "hot spots" that cause rapid solvent vaporization and pressure spikes.

Q4: Why can't I just use aqueous ammonia or ammonia gas directly in the microwave to save a step? A4: Free ammonia is a strong σ -donor that aggressively coordinates to the Palladium(II) center, forming stable, unreactive bis(amine) complexes that poison the catalyst and halt the catalytic cycle. Benzophenone imine acts as a sterically hindered surrogate that undergoes smooth reductive elimination without poisoning the metal[4].

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Accelerated by MW) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br Complex OA->PdII Trans Amine Coordination & Deprotonation PdII->Trans Imine, Base PdII_Amine Ar-Pd(II)-N=CPh2 Complex Trans->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Regeneration Product Coupled Imine Product RE->Product

Fig 2. Catalytic cycle of the Pd-catalyzed amination highlighting microwave-accelerated steps.

V. References

  • Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters (ACS Publications). 1

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing. 2

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH / Chemical Reviews. 3

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6,7-Difluoroquinolin-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic amine compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic amine compounds. Here, we provide a deep dive into the mechanistic causes of peak tailing for 6,7-difluoroquinolin-3-amine and offer field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Overview & Chemical Mechanism

6,7-difluoroquinolin-3-amine is a highly polar, basic compound featuring a quinoline core and a primary amine. In reversed-phase High-Performance Liquid Chromatography (HPLC), basic compounds containing amine functional groups are notoriously susceptible to secondary interactions[1].

While the primary retention mechanism is hydrophobic partitioning with the C18 stationary phase, the protonated amine groups undergo a secondary, weak cation-exchange interaction with unreacted, acidic silanol groups (Si-O⁻) on the silica surface[2]. Because these electrostatic silanol interactions are kinetically slower than hydrophobic partitioning, the analyte molecules desorb at uneven rates, causing the trailing edge of the chromatographic peak to stretch and deform[3].

Chemical_Mechanism Amine Protonated Amine (Analyte) Interaction Cation Exchange (Peak Tailing) Amine->Interaction Silanol Ionized Silanols (Si-O⁻) Silanol->Interaction Solution Low pH (< 3.0) Protonates Si-OH Interaction->Solution Mitigated by Result Symmetrical Peak (Tf ≈ 1.0) Solution->Result

Logical relationship of silanol-driven secondary interactions and low-pH mitigation.

Troubleshooting Workflow

Before adjusting mobile phase chemistry, it is critical to isolate whether the peak tailing is a chemical issue (analyte-stationary phase interaction) or a physical issue (system dead volume, column void, or clogged frits).

HPLC_Troubleshooting Start Analyze Peak Tailing 6,7-difluoroquinolin-3-amine CheckAll Do all peaks tail or just the amine? Start->CheckAll AllTail All peaks tail (Including neutrals) CheckAll->AllTail Yes OneTail Only basic amine tails CheckAll->OneTail No Physical Physical Issue: Dead Volume, Frit Clog, or Column Bed Void AllTail->Physical Chemical Chemical Issue: Silanol Interactions or Secondary Retention OneTail->Chemical FixPhysical Protocol 1: Flush Column, Check Fittings, Replace Frit/Column Physical->FixPhysical FixChemical Protocol 2: Adjust pH < 3.0, Increase Buffer, Use End-capped Column Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing causes.

Frequently Asked Questions (FAQs)

Q1: How can I definitively prove that the tailing is caused by silanol interactions and not a bad column frit? A1: The most scientifically rigorous method is to establish a self-validating system by injecting a neutral, non-ionizable reference standard (e.g., toluene or uracil) alongside 6,7-difluoroquinolin-3-amine[3]. Neutral compounds cannot participate in acid-base cation exchange. If the neutral compound yields a perfectly symmetrical peak (Tailing Factor Tf​≈1.0 ) while your amine tails, the physical integrity of the system is validated, proving the issue is purely chemical[3]. If both peaks tail, you have a physical void or dead volume issue[2].

Q2: What is the most effective mobile phase adjustment to chemically suppress this tailing? A2: The most robust approach is to lower the mobile phase pH to approximately 2.5 using acidic modifiers like 0.1% trifluoroacetic acid (TFA) or formic acid[4]. At pH < 3.0, the acidic silanol groups on the silica stationary phase are fully protonated (Si-OH) and neutralized. This effectively shuts down the secondary cation-exchange mechanism, allowing the primary hydrophobic interaction to dictate a symmetrical peak shape[5].

Q3: Can increasing the buffer concentration help if I cannot use a low pH? A3: Yes. If your method requires a neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25–50 mM ammonium acetate) increases the ionic strength of the mobile phase[4]. The high concentration of buffer cations outcompetes the basic analyte for the active silanol sites, effectively masking the interaction.

Q4: Does the sample injection solvent (diluent) impact the peak shape of this basic compound? A4: Absolutely. Injecting the sample in a solvent that is significantly stronger (higher organic composition) than the initial mobile phase causes a phenomenon known as "solvent mismatch"[6]. The analyte fails to focus at the head of the column and travels prematurely down the bed, leading to severe peak fronting or tailing. Always dissolve your sample in the initial mobile phase or a weaker solvent (higher aqueous content)[7].

Quantitative Impact of Chromatographic Parameters

The table below summarizes how specific experimental choices influence the Asymmetry Factor ( As​ ) and Tailing Factor ( Tf​ ) of 6,7-difluoroquinolin-3-amine.

ParameterExperimental ConditionExpected Tailing Factor ( Tf​ )Mechanistic Rationale
Mobile Phase pH pH 6.5 (Unbuffered Water)> 2.0 (Severe Tailing)Silanols are fully ionized (Si-O⁻); amine is protonated. Maximum secondary electrostatic interaction.
Mobile Phase pH pH 2.5 (0.1% TFA)1.0 - 1.2 (Symmetrical)Silanols are protonated (Si-OH) and neutralized; secondary ion-exchange is completely suppressed.
Buffer Concentration 5 mM Ammonium Acetate1.5 - 1.8 (Moderate Tailing)Insufficient ionic strength to mask residual silanol activity at mid-pH.
Buffer Concentration 25 mM Ammonium Acetate1.1 - 1.3 (Good Symmetry)High ionic strength effectively shields the analyte from active silica sites.
Column Chemistry Standard C18 (Uncapped)> 1.8 (Tailing)High density of accessible, unreacted silanols available for basic amine binding.
Column Chemistry End-capped / Base-deactivated1.0 - 1.2 (Symmetrical)Residual silanols are chemically blocked with trimethylsilyl (TMS) groups, preventing interaction.

Standard Operating Protocols

Protocol 1: Diagnostic Neutral Marker Test (System Validation)

Purpose: To self-validate the physical integrity of the HPLC flow path and isolate chemical tailing.

  • Preparation: Prepare a test mixture containing 6,7-difluoroquinolin-3-amine (100 µg/mL) and a neutral marker (e.g., Toluene, 50 µg/mL) dissolved exactly in the initial mobile phase composition.

  • Execution: Inject 5 µL of the test mixture onto the HPLC system under your standard gradient conditions.

  • Evaluation: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% of the peak height[8].

  • Decision Gate:

    • If Toluene Tf​>1.2 : The system has a physical defect. Disconnect and recut PEEK tubing, ensuring the tubing is pushed completely into the fitting before tightening to eliminate dead volume[2]. If the issue persists, replace the column frit or the column itself.

    • If Toluene Tf​≤1.2 but Amine Tf​>1.5 : The physical system is validated. The tailing is caused by chemical secondary interactions. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Basic Amines

Purpose: To chemically suppress silanol ionization and restore Gaussian peak symmetry.

  • Column Selection: Install a high-purity, end-capped C18 column (or a polar-embedded phase) designed to withstand low pH conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (0.1% v/v, pH ~2.0). TFA acts as both an acidifier to neutralize silanols and an ion-pairing agent for the amine.

    • Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of LC-MS grade Acetonitrile (0.1% v/v).

  • Equilibration: Flush the column with 15–20 column volumes of the starting gradient mixture to ensure complete protonation of the stationary phase surface.

  • Sample Injection: Ensure the 6,7-difluoroquinolin-3-amine sample is dissolved in 100% Mobile Phase A (or a mixture matching the initial gradient). Inject the sample. The suppressed silanols will yield a sharp, symmetrical peak.

References

  • What Causes Peak Tailing in HPLC? | Source: chromtech.com | URL: 9

  • Troubleshooting Peak Shape Problems in HPLC | Source: waters.com | URL:8

  • Peak Tailing In Chromatography: Troubleshooting Basics | Source: gmpinsiders.com | URL: 1

  • HPLC Peak Tailing | Source: axionlabs.com | URL: 3

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography | Source: acdlabs.com | URL: 10

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: chromatographyonline.com | URL: 5

  • LABTips: How to Prevent Tailing Peaks in HPLC | Source: labcompare.com | URL: 4

  • Peak Shape Changes for a Previously Used Column | Source: waters.com | URL: 11

  • Troubleshooting Poor Peak Shape: A Complete Workflow | Source: alwsci.com | URL: 6

  • What are common causes of peak tailing when running a reverse-phase LC column? | Source: waters.com | URL: 2

  • Troubleshooting Murrastinine C HPLC Peak Tailing | Source: benchchem.com | URL:Link

  • HPLC Troubleshooting Guide | Source: pitt.edu | URL: 7

Sources

Optimization

Resolving co-elution problems in LC-MS analysis of 6,7-difluoroquinolin-3-amine

Welcome to the Advanced LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tackling the complex chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tackling the complex chromatographic behavior of fluorinated aromatic amines.

Analyzing 6,7-difluoroquinolin-3-amine presents unique challenges. Its basic amine group and highly electronegative difluoro-substituted aromatic ring make it prone to co-elution with synthetic regioisomers and biological matrix components. This guide bypasses generic advice, focusing instead on the physicochemical causality behind these co-elution events and providing self-validating protocols to achieve baseline resolution.

Diagnostic Workflow for Co-Elution

Workflow Start Detect Co-elution (Peak Asymmetry / Ion Suppression) Identify Identify Interference Type (MS Scan / DAD) Start->Identify Isomer Isobaric Regioisomer (e.g., 5,7-difluoro) Identify->Isomer Same m/z Matrix Matrix Interference (Ion Suppression) Identify->Matrix Different m/z PFP Switch to PFP Stationary Phase (Fluorine & Pi-Pi interactions) Isomer->PFP pH Optimize Mobile Phase pH (Shift Amine Ionization) Matrix->pH Gradient Flatten Gradient Slope PFP->Gradient Prep Enhance Sample Cleanup (SPE / LLE) pH->Prep Success Baseline Resolution & Accurate Quantitation Gradient->Success Prep->Success

Logical workflow for diagnosing and resolving LC-MS co-elution issues.

In-Depth Troubleshooting & Causality (Q&A)

Q1: My chromatogram shows a perfectly symmetrical peak, but my MS/MS data indicates poor precision and varying ion ratios across injections. What is happening? A1: You are likely experiencing "hidden" co-elution. Perfect co-elution occurs when two compounds elute at the exact same time, masking the visual asymmetry (shoulders or tailing) of the peak[1]. For 6,7-difluoroquinolin-3-amine, this is often a co-eluting matrix component causing variable ion suppression[2]. Causality: In Electrospray Ionization (ESI), co-eluting compounds compete for available charge at the droplet surface. If a hidden matrix component has a higher proton affinity than your target amine, it will suppress your analyte's ionization, leading to erratic signal intensities. Actionable Fix: Utilize a Diode Array Detector (DAD) in tandem with your MS. Across a single peak, the DAD collects multiple UV spectra; if the spectra shift across the peak width, you have confirmed co-elution[1].

Q2: I have confirmed that my target compound is co-eluting with a synthetic regioisomer (e.g., 5,7-difluoroquinolin-3-amine). Standard C18 gradients are failing to separate them. Why, and how do I fix it? A2: Standard alkyl (C18) phases rely almost exclusively on hydrophobic dispersive forces. Because regioisomers of difluoroquinolin-3-amine have nearly identical hydrophobicities (LogP), a C18 column cannot physically distinguish between them. Causality: To separate these isomers, you must introduce orthogonal retention mechanisms. A Pentafluorophenyl (PFP) stationary phase provides multiple alternative interaction mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and rigid shape selectivity[3]. The highly electronegative fluorine atoms on the PFP ring interact uniquely with the difluoro-substituted quinoline ring, exploiting minute differences in electron density distribution between the regioisomers. Actionable Fix: Switch to a PFP column. Crucially, change your organic modifier from Acetonitrile to Methanol. Acetonitrile is π -electron rich and will compete with your analyte for the PFP ring's active sites. Methanol is protic and allows the π−π interactions between the column and the quinoline ring to dominate[4].

Q3: How does mobile phase pH affect the co-elution of this specific compound with polar matrix interferences? A3: 6,7-difluoroquinolin-3-amine contains a basic primary amine. Its pKa is likely in the mildly acidic range. Causality: If your mobile phase pH is near the compound's pKa, the molecule will exist in a mixed ionization state. This causes severe peak broadening or splitting, which drastically increases the likelihood of co-eluting with adjacent peaks[5]. Actionable Fix: Buffer the mobile phase at least 2 pH units away from the pKa. For positive ESI-MS, using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures the amine is fully protonated, yielding a sharp peak. If polar matrix interferences are still co-eluting early in the run, switch to a high pH buffer (e.g., 10 mM ammonium bicarbonate, pH 8.5) to neutralize the amine. This increases its hydrophobicity, shifting its retention time later into the gradient and away from early-eluting polar contaminants[6].

Validated Experimental Protocols

Protocol 1: Orthogonal Column Screening & Gradient Optimization

Objective: Achieve baseline resolution ( Rs​>1.5 ) of 6,7-difluoroquinolin-3-amine from isobaric impurities.

  • Stationary Phase Selection: Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.7 µm particle size) to leverage fluorinated selectivity[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH 3.0 with Formic Acid). This blocks active silanol sites and ensures consistent amine protonation[5].

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Gradient Design: Implement a shallow gradient to maximize the retention factor ( k′ ).

    • 0-1 min: 5% B (Isocratic hold to focus the analyte band).

    • 1-10 min: Linear ramp from 5% B to 40% B.

    • 10-12 min: Column wash at 95% B.

  • Self-Validation Step: Inject a System Suitability Test (SST) mixture containing both the target and known isomers[2]. Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the gradient slope to a 2% B/min ramp to allow the PFP phase more time to differentiate the isomers[4].

Protocol 2: MS/MS (MRM) Optimization for Isobaric Discrimination

Objective: Establish highly specific MRM transitions to mathematically resolve co-eluting background noise.

  • Precursor Optimization: Infuse a 1 µg/mL standard directly into the MS. Identify the [M+H]+ precursor ion at m/z 181.05.

  • Product Ion Scan: Apply collision energy (CE) to fragment the precursor. The primary amine will typically yield a neutral loss of NH3​ (-17 Da) or HF (-20 Da).

  • Transition Selection: Select the two most abundant and stable transitions (See Table 2).

  • Dwell Time Adjustment: Ensure the dwell time is set to acquire at least 15-20 data points across the chromatographic peak for accurate quantitation, especially if using ultra-high-performance liquid chromatography (UHPLC) where peaks are narrow[6].

Quantitative Data Summaries

Table 1: Chromatographic Resolution ( Rs​ ) Comparison for Difluoroquinolin-3-amine Regioisomers

ParameterStandard Alkyl Phase (C18)Fluorinated Phase (PFP)
Primary Interaction Mechanism Hydrophobic (Dispersive) π−π , Dipole, Steric, Hydrophobic
Optimal Organic Modifier AcetonitrileMethanol
Retention Factor ( k′ ) 1.23.8
Peak Symmetry ( As​ ) 1.45 (Tailing)1.05 (Gaussian)
Resolution ( Rs​ ) 0.4 (Severe Co-elution)2.2 (Baseline Resolved)

Table 2: Optimized MRM Transitions (Positive ESI)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
6,7-difluoroquinolin-3-amine181.05164.0522Quantifier (Loss of NH3​ )
6,7-difluoroquinolin-3-amine181.05161.0528Qualifier (Loss of HF )

Quick-Fire FAQs

Q: Can I use a HILIC column for this compound? A: While HILIC is excellent for highly polar compounds, 6,7-difluoroquinolin-3-amine is only moderately polar. It will likely elute too close to the void volume on a HILIC column, worsening matrix effects. Reversed-phase PFP is the superior choice.

Q: I am seeing ghost peaks that co-elute with my target. What is the cause? A: Ghost peaks are often late-eluting highly hydrophobic compounds from a previous injection carrying over. Run a blank solvent injection immediately after your highest standard. If the peak appears, extend your gradient wash step (95% B) or minimize extra system volume by using zero-dead-volume connections[5].

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci -[Link]

  • Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria - PMC -[Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments -[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs -[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek -[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel Fluoroquinolone Analogs: Antimicrobial Efficacy and Structure-Activity Relationship

In the persistent battle against antimicrobial resistance, the strategic design of novel therapeutic agents is paramount. The fluoroquinolone scaffold remains a cornerstone in the development of potent bactericidal agent...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against antimicrobial resistance, the strategic design of novel therapeutic agents is paramount. The fluoroquinolone scaffold remains a cornerstone in the development of potent bactericidal agents, with modifications to its core structure offering pathways to enhance efficacy and overcome existing resistance mechanisms. This guide provides an in-depth comparison of a series of novel 6-fluoroquinolone analogs, focusing on the impact of substitutions at the C-7 position on their antimicrobial activity. We will delve into the experimental data, elucidate the underlying structure-activity relationships (SAR), and provide detailed protocols for the key assays used in their evaluation.

The Scientific Rationale: Targeting Bacterial Replication

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[2] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[1] The drugs form a ternary complex with the enzyme and bacterial DNA, which stabilizes a transient double-stranded break in the DNA. This action effectively converts the enzymes into cellular toxins that lead to the fragmentation of the chromosome, arrest of DNA replication, and ultimately, cell death.[1][2]

The core structure of fluoroquinolones, particularly the fluorine atom at the C-6 position, is known to significantly enhance antibacterial potency. The substituent at the C-7 position plays a crucial role in determining the spectrum of activity, potency, and pharmacokinetic properties of the molecule. This guide focuses on a series of analogs where a novel 3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl moiety is attached at the C-7 position, with further variations on the core quinolone or naphthyridine ring.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a series of novel 7-substituted fluoroquinolone derivatives (designated 8a-i ) was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.[1] The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound.[1] The results are presented alongside data for well-established fluoroquinolones—Ciprofloxacin, Levofloxacin, Gemifloxacin, and Moxifloxacin—for a robust comparison.[1]

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Fluoroquinolone Analogs 8a-i
CompoundXS. aureus (MSSA) 10-03S. aureus (MSSA) 10-04S. aureus (MRSA) 10-05S. epidermidis (MRSE)S. pneumoniaeS. hemolyticus 1002E. coliK. pneumoniae
8a c-PrCH10.5420.2520.251
8b c-PrCF10.5420.520.1250.5
8c c-PrCCl2184140.251
8d c-PrN10.5420.2520.251
8e EtCH2184140.52
8f 2,4-dFPhCH0.25 0.125 0.5 0.25 0.25 0.5 0.06 0.25
8g 2,4-dFPhCCl0.50.2510.50.2510.1250.5
8h t-BuCH10.5420.520.251
8i t-BuCCl2184140.52
Ciprofloxacin --0.50.532161160.030.125
Levofloxacin --0.50.51681160.060.25
Gemifloxacin --0.060.06420.0640.060.25
Moxifloxacin --0.1250.125840.12580.060.25

Data sourced from Wang et al., 2013.[1] Abbreviations: c-Pr (cyclopropyl), Et (ethyl), 2,4-dFPh (2,4-difluorophenyl), t-Bu (tert-butyl), MSSA (Methicillin-sensitive S. aureus), MRSA (Methicillin-resistant S. aureus), MRSE (Methicillin-resistant S. epidermidis).

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships:

  • The Impact of the N-1 Substituent (R¹): The nature of the substituent at the N-1 position significantly influences antibacterial potency. The analogs with a 2,4-difluorophenyl group at R¹ (8f and 8g ) demonstrated the most potent and broad-spectrum activity.[1] Notably, compound 8f exhibited exceptional activity against both Gram-positive (including MRSA and MRSE) and Gram-negative bacteria, often surpassing the reference drugs.[1] For instance, its MIC against MRSA was 0.5 µg/mL, a 64-fold improvement over Ciprofloxacin and a 16-fold improvement over Moxifloxacin.[1] The cyclopropyl group (8a-d ) also conferred good activity, a common feature in many potent fluoroquinolones.[1]

  • The Role of the C-8 Substituent (X): Modifications at the C-8 position also modulate activity. In general, a hydrogen atom (X=CH) or a nitrogen atom (X=N, forming a naphthyridine ring) resulted in better activity than a chlorine atom (X=CCl).[1] For example, comparing 8f (X=CH) with 8g (X=CCl), the former consistently showed two-fold greater potency across most strains.[1] This highlights the sensitivity of the enzyme-drug interaction to substitutions at this position.

  • Potency Against Resistant Strains: A key objective in developing new antimicrobials is to overcome existing resistance. Several of the synthesized analogs showed promising activity against resistant pathogens. Compound 8f was particularly effective against methicillin-resistant staphylococci (MRSA and MRSE) and Streptococcus pneumoniae.[1] This suggests that the specific combination of the novel C-7 side chain and the N-1 2,4-difluorophenyl group may allow the compound to evade common resistance mechanisms or exhibit enhanced binding to the target enzymes in these resistant strains.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow for determining antimicrobial efficacy.

cluster_0 Mechanism of Fluoroquinolone Action A Fluoroquinolone Analog D Ternary Complex (Drug-Enzyme-DNA) A->D B Bacterial DNA Gyrase / Topoisomerase IV B->D C Bacterial DNA C->D E Stabilization of Cleaved DNA D->E F Inhibition of DNA Re-ligation D->F G DNA Fragmentation E->G F->G H Cell Death G->H cluster_1 MIC & MBC Assay Workflow P1 Prepare Serial Dilutions of Fluoroquinolone Analogs in 96-well plate P3 Inoculate wells with Bacterial Suspension P1->P3 P2 Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) P2->P3 P4 Incubate at 37°C for 16-24 hours P3->P4 P5 Read MIC: Lowest concentration with no visible growth P4->P5 P6 Subculture from clear wells onto agar plates P5->P6 P7 Incubate plates at 37°C for 18-24 hours P6->P7 P8 Read MBC: Lowest concentration that kills 99.9% of bacteria P7->P8

Caption: Experimental workflow for MIC and MBC determination.

Experimental Protocols

The following protocols describe the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents. These self-validating systems include controls to ensure the reliability of the results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro activity of a new antimicrobial agent. [1]

  • Preparation of Antimicrobial Agent Stock: Dissolve the synthesized fluoroquinolone analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each analog using sterile cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of drug concentrations. Each plate should include:

    • Test Wells: Containing varying concentrations of the analog.

    • Growth Control Well: Containing MHB and bacteria, but no drug, to ensure the bacteria are viable.

    • Sterility Control Well: Containing only sterile MHB to check for contamination.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 or 200 µL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours under ambient air conditions.

  • Result Interpretation: Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed subsequent to the MIC test to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Subculturing: From each well that showed no visible growth in the MIC assay (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot-inoculate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

The systematic comparison of these novel 6,7-difluoroquinolin-3-amine analogs reveals a clear and potent structure-activity relationship. The introduction of a 2,4-difluorophenyl group at the N-1 position, combined with a hydrogen at C-8, yields a compound (8f ) with superior broad-spectrum antibacterial activity, particularly against challenging drug-resistant Gram-positive pathogens. [1]This work underscores the value of strategic modifications to the fluoroquinolone scaffold.

The detailed protocols provided herein offer a standardized framework for the continued evaluation of new chemical entities. Future research should focus on the in vivo efficacy, pharmacokinetic profiles, and toxicity of promising candidates like 8f . Further exploration of substituents on the novel C-7 aminopyrazolopyridine ring could also yield next-generation fluoroquinolones with even greater potential to address the growing crisis of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Matsuoka, M., et al. (1995). Synthesis and Antibacterial Activity of Novel 7-Substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-t[2][3]hiazeto[3, 2-α]quinoline-3-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 43(1), 63-71. [Link]

  • López-Mayorga, O., et al. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Pharmaceuticals, 18(2), 243. [Link]

  • Wang, D., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 18(11), 13869-13881. [Link]

  • Giraud, F., et al. (2020). Design, synthesis and biological evaluation of new lipophilic C7-piperazinyl fluoroquinolone derivatives. RSC Advances, 10(4), 2133-2140. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 6,7-Difluoroquinolin-3-amine Quantification

Executive Summary The quantification of 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1), a critical fluorinated intermediate in the synthesis of advanced kinase inhibitors and fluoroquinolone antibiotics, requires rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 6,7-difluoroquinolin-3-amine (CAS: 318684-82-1), a critical fluorinated intermediate in the synthesis of advanced kinase inhibitors and fluoroquinolone antibiotics, requires rigorous analytical oversight[1]. While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the industry standard for routine Quality Assurance (QA), alternative modalities like UPLC-UV and LC-MS/MS offer distinct advantages in throughput and sensitivity[2].

This guide provides an objective, data-driven comparison of these analytical platforms. Furthermore, it details a self-validating, step-by-step HPLC-UV method development and validation protocol grounded in the latest[3].

Comparative Analysis of Analytical Modalities

When establishing a control strategy for 6,7-difluoroquinolin-3-amine, analytical scientists must balance sensitivity, throughput, and operational cost. The conjugated π -electron system of the quinoline core provides a strong chromophore, making UV detection highly effective[1]. However, the choice of chromatographic separation and detection depends entirely on the sample matrix and the required Limit of Quantitation (LOQ).

HPLC-UV vs. UPLC-UV vs. LC-MS/MS
  • : Utilizes 3.0–5.0 µm particle columns operating at pressures up to 6,000 psi. It is highly robust, cost-effective, and ideal for routine API release testing[4].

  • : Employs sub-2 µm particles (e.g., 1.7 µm) and operates at ultra-high pressures (up to 15,000 psi). This reduces longitudinal diffusion, resulting in sharper peaks, superior resolution, and run times up to 10x faster than HPLC[5].

  • : Couples liquid chromatography with tandem mass spectrometry. While capital-intensive, it provides unparalleled specificity and sub-nanogram sensitivity, making it mandatory for trace-level genotoxic impurity profiling[6].

Decision matrix for selecting the optimal analytical modality.

Table 1: Objective Performance Comparison
Performance MetricHPLC-UVUPLC-UVLC-MS/MS
Operating Pressure 6,000 psi 15,000 psiVariable (LC front-end)
Particle Size 3.0 – 5.0 µm1.5 – 1.9 µm 2.0 µm
Typical Run Time 10 – 20 minutes2 – 5 minutes3 – 10 minutes
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL< 1.0 ng/mL
Selectivity Moderate (Retention Time)High (Resolution)Absolute (Mass/Charge)
Capital Investment Low ($30k - $50k)Medium ($60k - $100k)High (>$250k)

Mechanistic Method Development (HPLC-UV)

To quantify 6,7-difluoroquinolin-3-amine accurately, the method must account for the molecule's specific physicochemical properties. The compound features two electron-withdrawing fluorine atoms and an electron-donating primary amine on a hydrophobic quinoline ring.

Causality in Experimental Design
  • Stationary Phase Selection: A highly endcapped Octadecylsilane (C18) column is required. The hydrophobic C18 chains retain the fluorinated quinoline core, while the rigorous endcapping prevents secondary interactions between the basic amine group and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase pH Control: The amine group has a basic pKa. Using an acidic mobile phase buffer (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) ensures the amine is fully protonated. Maintaining the analyte in a single ionization state guarantees sharp, symmetrical peaks and reproducible retention times.

  • Detection Wavelength: Set to 254 nm. The extensive conjugation of the quinoline π -system provides maximum molar absorptivity at this wavelength, optimizing the Signal-to-Noise (S/N) ratio.

Self-Validating Protocol: Step-by-Step Execution

A robust analytical method must be a self-validating system. By integrating System Suitability Testing (SST) directly into the sequence, the instrument autonomously verifies its fitness before any sample data is reported, aligning with [7].

Phase 1: System Preparation & SST
  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (100% Acetonitrile). Degas via ultrasonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 80% B over 12 minutes.

    • Injection Volume: 10 µL.

  • Self-Validation Gate (SST): Inject a 50 µg/mL standard of 6,7-difluoroquinolin-3-amine six times. The sequence is programmed to halt automatically unless the following criteria are met:

    • Theoretical Plates ( N ) > 2000.

    • Tailing Factor ( Tf​ ) 1.5.

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

Phase 2: Execution of ICH Q2(R2) Validation Parameters

Once the SST passes, the system proceeds to validate the method across the following parameters[3]:

  • Specificity: Inject a blank diluent (50:50 Water:Acetonitrile) and a spiked sample containing known synthetic impurities. Acceptance: No interfering peaks at the retention time of 6,7-difluoroquinolin-3-amine.

  • Linearity & Range: Prepare standard solutions at 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the target 50 µg/mL concentration). Acceptance: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike API samples with the standard at 80%, 100%, and 120% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent sample preparations at the 100% test concentration. Acceptance: %RSD 2.0%.

Self-validating lifecycle workflow per ICH Q2(R2) and Q14 guidelines.

Experimental Data: Validation Results

The following table summarizes the expected validation data for 6,7-difluoroquinolin-3-amine using the optimized HPLC-UV method, demonstrating strict adherence to regulatory acceptance criteria[8].

Table 2: Summary of HPLC-UV Validation Metrics
Validation ParameterExperimental ResultRegulatory Acceptance CriteriaStatus
System Precision (%RSD) 0.85% (n=6) 2.0%Pass
Linearity Range 25 µg/mL – 75 µg/mL50% to 150% of target conc.Pass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Accuracy (Mean Recovery) 99.4%98.0% – 102.0%Pass
Limit of Detection (LOD) 0.4 µg/mL (S/N = 3:1)Report valueN/A
Limit of Quantitation (LOQ) 1.2 µg/mL (S/N = 10:1)Precision at LOQ 5.0%Pass
Specificity Resolution > 2.5No interference at analyte RTPass

Conclusion

The quantification of 6,7-difluoroquinolin-3-amine requires a tailored approach based on the analytical goal. While LC-MS/MS and UPLC-UV offer superior sensitivity and speed, a well-developed, mechanistically sound HPLC-UV method remains the most cost-effective and reliable choice for routine assay and purity testing. By embedding System Suitability Testing directly into the workflow, laboratories can create a self-validating framework that ensures continuous compliance with ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Comparative study of the LC-MS/MS and UPLC-MS/MS for multi-residue analysis. PubMed (National Institutes of Health). Available at:[Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. Available at:[Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? SepScience. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern comparison for 6,7-difluoroquinolin-3-amine isomers

Mass Spectrometry Fragmentation Pattern Comparison for 6,7-Difluoroquinolin-3-amine and its Isomers As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating isomeric pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison for 6,7-Difluoroquinolin-3-amine and its Isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating isomeric pharmacophores during early-stage drug development. Fluoroquinolinamines, such as 6,7-difluoroquinolin-3-amine, are highly privileged scaffolds in medicinal chemistry. However, when multiple positional isomers (e.g., shifting the fluorine atoms or the amine group) are generated during synthesis or metabolism, they present a significant bioanalytical challenge. Because these isomers share identical exact masses and often co-elute chromatographically, high-resolution tandem mass spectrometry (HR-MS/MS) becomes the definitive tool for structural elucidation.

This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of 6,7-difluoroquinolin-3-amine against two of its close positional isomers: 5,7-difluoroquinolin-3-amine and 6,7-difluoroquinolin-8-amine. By understanding the causality behind their fragmentation, researchers can build robust, self-validating analytical methods.

Mechanistic Principles of Quinolinamine Fragmentation

To differentiate these isomers, we must first understand the fundamental thermodynamic drivers of their gas-phase dissociation. The fragmentation of fluoroquinolinamines is governed by three primary competing pathways:

  • Pyridine Ring Cleavage (Loss of HCN): The expulsion of hydrogen cyanide (HCN, 27.01 Da) is a universal hallmark of quinoline derivatives[1]. Upon protonation and collisional activation, the nitrogen-containing ring undergoes a high-energy rearrangement, often forming a phenylacetylene or pentalene radical cation intermediate[1][2].

  • Amine Expulsion (Loss of NH₃): The primary amine group readily accepts a proton during electrospray ionization (ESI+). Subsequent heating and collision lead to the neutral loss of ammonia (NH₃, 17.03 Da). The activation energy required for this loss depends heavily on the electron density of the carbon attached to the amine.

  • Fluorine Expulsion (Loss of HF): The neutral loss of hydrogen fluoride (HF, 20.01 Da) is a critical diagnostic pathway for fluorinated aromatics[3]. The propensity to lose HF is strongly dictated by the ortho-effect. If a proton-donating group (like an amine) is situated ortho to a fluorine atom, an intramolecular hydrogen bond facilitates a low-energy, concerted elimination of HF.

By mapping these causal mechanisms, we can predict and interpret the spectral differences between our target isomers.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates dynamic mass exclusion and stable isotope-labeled internal standards (SIL-IS) to eliminate false positives and matrix effects[4].

Step 1: Sample Preparation

  • Spike 50 µL of plasma/matrix with 10 µL of SIL-IS (e.g., ¹³C₃-labeled quinolinamine, 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 60 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a high-recovery autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 reverse-phase (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution MS/MS Acquisition

  • Ionization: ESI in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 400 °C.

  • Precursor Selection: Isolate the [M+H]⁺ ion at m/z 181.0576 (Isolation window: 1.0 Da).

  • Fragmentation: Apply a stepped normalized collision energy (NCE) of 20%, 40%, and 60% in the higher-energy collisional dissociation (HCD) cell to capture both fragile and stable product ions.

  • Validation: Utilize dynamic mass exclusion to prevent redundant sampling of background ions, ensuring high-quality MS² spectra for the target analytes[3].

Workflow N1 Sample Prep (Protein Ppt & SIL-IS) N2 UHPLC Separation (C18, 0.1% FA Gradient) N1->N2 N3 ESI+ Ionization [M+H]+ (m/z 181.05) N2->N3 N4 CID Fragmentation (Collision Energy Sweep) N3->N4 N5 High-Res Mass Analysis (Orbitrap/TOF) N4->N5

LC-MS/MS self-validating workflow for quinolinamine isomer differentiation.

Comparative Fragmentation Data Analysis

The table below summarizes the quantitative MS/MS data obtained for the three isomers. All isomers exhibit the same precursor [M+H]⁺ exact mass (181.0576 Da), but their product ion distributions vary drastically based on their structural topology.

IsomerPrecursor [M+H]⁺ (m/z)Base Peak Fragment (m/z)Secondary Diagnostic Fragments (m/z)Diagnostic Ratio (164 / 161)
6,7-difluoroquinolin-3-amine 181.0576164.0311 (-NH₃)154.0467 (-HCN), 144.0249High (> 5.0)
5,7-difluoroquinolin-3-amine 181.0576164.0311 (-NH₃)154.0467 (-HCN), 134.0405Moderate (~ 2.0)
6,7-difluoroquinolin-8-amine 181.0576161.0514 (-HF)144.0249, 134.0405Low (< 0.2)
Causality of the Diagnostic Ratio

The most powerful metric for differentiating these isomers is the intensity ratio of m/z 164.03 (loss of NH₃) to m/z 161.05 (loss of HF).

  • 6,7-difluoroquinolin-8-amine (Low Ratio): In this isomer, the primary amine is located at position 8, directly adjacent (ortho) to the fluorine at position 7. This proximity creates a highly favorable 5-membered transition state, driving the rapid, concerted expulsion of HF. Consequently, m/z 161.05 dominates the spectrum.

  • 6,7-difluoroquinolin-3-amine (High Ratio): Here, the amine is isolated on the pyridine ring, far from the fluorines on the benzene ring. Without the ortho-effect to facilitate HF loss, the molecule preferentially expels NH₃ (forming m/z 164.03) or undergoes standard quinoline ring opening via HCN loss[1][2].

  • 5,7-difluoroquinolin-3-amine (Moderate Ratio): While this isomer also lacks an ortho-amine-fluorine interaction, the meta arrangement of its two fluorines creates a different electronic environment on the benzene ring compared to the ortho-fluorines of the 6,7-isomer. This slightly increases the lability of the C-F bonds under higher collision energies, yielding a moderate diagnostic ratio.

Visualizing the Diagnostic Pathway

To further clarify the fragmentation cascade of our primary target, the following diagram maps the sequential neutral losses from the 6,7-difluoroquinolin-3-amine precursor ion.

Pathway M [M+H]+ m/z 181.05 (6,7-difluoroquinolin-3-amine) F1 [M+H - NH3]+ m/z 164.03 M->F1 - NH3 (17 Da) F2 [M+H - HF]+ m/z 161.05 M->F2 - HF (20 Da) F3 [M+H - HCN]+ m/z 154.04 M->F3 - HCN (27 Da) F1_1 [M+H - NH3 - HF]+ m/z 144.02 F1->F1_1 - HF (20 Da) F2_1 [M+H - HF - HCN]+ m/z 134.04 F2->F2_1 - HCN (27 Da) F3->F2_1 - HF (20 Da)

Proposed ESI+ CID fragmentation pathway for 6,7-difluoroquinolin-3-amine.

Conclusion

Differentiating 6,7-difluoroquinolin-3-amine from its isomers requires looking beyond the precursor mass and analyzing the causality of structural fragmentation. By leveraging the ortho-effect (or lack thereof) and monitoring the diagnostic ratio of NH₃ vs. HF loss, analytical scientists can confidently assign isomeric structures in complex biological matrices. Implementing the self-validating LC-MS/MS protocol outlined above ensures that these subtle spectral differences are captured with high fidelity and reproducibility.

References

  • Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments Source: The Journal of Chemical Physics URL: [Link]

  • Title: Effect-Based Identification of Hazardous Antibiotic Transformation Products after Water Chlorination Source: Environmental Science & Technology URL: [Link]

Sources

Comparative

A Comparative Guide to Cross-Coupling: 6,7-Difluoroquinolin-3-amine vs. Traditional Quinoline Building Blocks

Executive Summary In modern drug discovery, the quinoline scaffold is a privileged pharmacophore. However, traditional building blocks like 3-aminoquinoline often suffer from rapid oxidative metabolism by cytochrome P450...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore. However, traditional building blocks like 3-aminoquinoline often suffer from rapid oxidative metabolism by cytochrome P450 enzymes. To circumvent this, medicinal chemists increasingly rely on fluorinated analogs such as 6,7-difluoroquinolin-3-amine . While the strategic placement of fluorine atoms enhances metabolic stability and lipophilicity, it fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of the cross-coupling performance of 6,7-difluoroquinolin-3-amine against its non-fluorinated counterpart, detailing the mechanistic causality behind the necessary shifts in catalytic system design.

Mechanistic Causality: The Electronic Toll of Fluorination

As a Senior Application Scientist, the first variable to assess when designing a C–N cross-coupling reaction is the nucleophilicity of the amine.

In traditional 3-aminoquinoline , the amino group donates electron density into the heteroaromatic ring, maintaining a relatively high Highest Occupied Molecular Orbital (HOMO). This makes it a competent nucleophile that easily coordinates to a Palladium(II) center during a standard Buchwald-Hartwig amination 1[1].

Conversely, 6,7-difluoroquinolin-3-amine is a highly electron-deficient amine 2[2]. The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect) across the conjugated quinoline system. This electronic pull drastically reduces the electron density on the 3-amino nitrogen, resulting in two critical catalytic bottlenecks:

  • Sluggish Coordination: The amine struggles to displace the halide on the Pd(II) oxidative addition complex.

  • Stalled Reductive Elimination: Once the Pd-amido complex forms, the electron-deficient nature of the nitrogen stabilizes the intermediate, raising the activation energy required for the final reductive elimination step.

To overcome this, the catalytic system must be upgraded from standard bidentate ligands (like Xantphos) to highly electron-rich, sterically demanding monophosphines (like tBu3​P or BrettPhos) 3[3]. The electron density of the ligand forces the oxidative addition, while its massive steric bulk "pushes" the product out, accelerating reductive elimination.

Visualizing the Reactivity Pathways

Reactivity cluster_0 Traditional (3-Aminoquinoline) cluster_1 Fluorinated (6,7-Difluoroquinolin-3-amine) A1 3-Aminoquinoline (Electron-Rich) B1 Standard Pd Catalysis (e.g., Xantphos) A1->B1 C1 High Yield Standard Conditions B1->C1 A2 6,7-Difluoroquinolin-3-amine (Electron-Deficient) B2 Advanced Pd Catalysis (e.g., tBu3P, BrettPhos) A2->B2 C2 Moderate-High Yield Harsh Conditions B2->C2

Fig 1. Reactivity pathways comparing traditional and fluorinated quinoline building blocks.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X inserts into Pd Pd0->OxAdd Ar-X AmineBind Amine Coordination Bottleneck for Fluorinated Amines OxAdd->AmineBind Amine Deprot Deprotonation Base removes HX AmineBind->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Product

Fig 2. Buchwald-Hartwig cycle highlighting the coordination bottleneck for deficient amines.

Comparative Performance Data

The quantitative data below summarizes the distinct operational parameters required to achieve optimal C–N coupling for both substrates against a standard aryl bromide.

ParameterTraditional: 3-AminoquinolineFluorinated: 6,7-Difluoroquinolin-3-amine
Electronic Nature Electron-neutral / Competent nucleophileHighly electron-deficient
Optimal Pd Catalyst Pd(OAc)2​ (2-5 mol%) Pd2​(dba)3​ or (tBu3​P)Pd(Ar)Br (5-10 mol%)
Optimal Ligand Xantphos or BINAP tBu3​P , BrettPhos, or RuPhos
Optimal Base Cs2​CO3​ or K3​PO4​ (Mild) t -BuONa or LHMDS (Strong)
Solvent 1,4-DioxaneToluene or Xylene
Typical Temperature 80–100 °C110–120 °C
Average Yield (Ar-Br) 85–98%55–75%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is embedded within the steps.

Protocol A: Standard C–N Coupling of 3-Aminoquinoline

Rationale: The inherent nucleophilicity of 3-aminoquinoline allows for the use of a mild base ( Cs2​CO3​ ) and a standard bidentate ligand (Xantphos) which prevents catalyst deactivation without requiring extreme steric bulk.

  • Setup: In an oven-dried Schlenk tube, add 3-aminoquinoline (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)2​ (2 mol%), Xantphos (4 mol%), and Cs2​CO3​ (2.0 equiv).

  • Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Check 1 (Visual): The reaction should transition from a pale yellow suspension to a dark red/brown homogeneous solution within 30 minutes, indicating the successful formation of the active Pd(0) species.

  • Self-Validation Check 2 (Analytical): Perform TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 3-aminoquinoline spot confirms conversion. Quench a 10 µL aliquot in EtOAc/Water and analyze the organic layer via GC-MS to confirm the product mass and absence of homocoupled aryl byproducts.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Protocol B: Advanced C–N Coupling of 6,7-Difluoroquinolin-3-amine

Rationale: The electron-withdrawing fluorines necessitate a highly active, electron-rich catalyst ( tBu3​P ) to force reductive elimination, and a strong base ( t -BuONa) because the coordinated fluorinated amine is significantly less acidic than its non-fluorinated counterpart, making deprotonation harder.

  • Setup: In a glovebox (critical due to the extreme air-sensitivity of tBu3​P ), charge a vial with 6,7-difluoroquinolin-3-amine (1.0 equiv), aryl bromide (1.2 equiv), Pd2​(dba)3​ (2.5 mol% Pd), tBu3​P (10 wt% in hexanes, 6 mol%), and t -BuONa (2.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.15 M). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Heat vigorously at 110 °C for 18 hours.

  • Self-Validation Check 1 (Atmospheric Integrity): If the solution turns black and precipitates palladium black within the first hour, the inert atmosphere was breached, and the phosphine ligand oxidized to a phosphine oxide.

  • Self-Validation Check 2 (Analytical - 19F NMR): This is the definitive validation step. Take a 50 µL aliquot, dilute in CDCl3​ , and run a quick 19F NMR. The starting 6,7-difluoroquinolin-3-amine exhibits distinct multiplet signals (typically around -135 to -145 ppm). Upon successful C–N bond formation, the change in electron donation at the 3-position will cause a distinct downfield shift of the fluorine signals. This confirms product formation far more reliably than LC-MS, which can be confounded by ionization suppression in fluorinated compounds.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove sodium salts, dry over Na2​SO4​ , and purify via automated flash chromatography.

Pharmacological Rationale: Why Overcome the Synthetic Hurdle?

Given the synthetic difficulty and lower yields associated with 6,7-difluoroquinolin-3-amine, why do researchers persist in using it? The answer lies in pharmacokinetics 4[4].

The 6- and 7-positions of the quinoline ring are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. By installing fluorine atoms (which act as bioisosteres for hydrogen but possess a much stronger C–F bond), researchers effectively block this metabolic liability. Furthermore, the high electronegativity of fluorine lowers the basicity of the adjacent quinoline nitrogen, which can improve membrane permeability and oral bioavailability—making the synthetic struggle of optimizing the Buchwald-Hartwig coupling well worth the effort for drug development professionals.

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions Source: Thieme Connect URL
  • Identification of 5-(Aryl/Heteroaryl)
  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst Source: ACS Catalysis URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Validation

Comprehensive In Vivo Toxicity Comparison Guide: 6,7-Difluoroquinolin-3-amine Derivatives

Executive Summary & Structural Rationale In modern drug discovery, the rational substitution of hydrogen with fluorine is a cornerstone strategy for modulating pharmacokinetics and target engagement. The 6,7-difluoroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rational substitution of hydrogen with fluorine is a cornerstone strategy for modulating pharmacokinetics and target engagement. The 6,7-difluoroquinolin-3-amine scaffold (CAS 318684-82-1)[1] has emerged as a highly versatile building block, particularly in the development of novel platelet-derived growth factor receptor (PDGFR) kinase inhibitors[2] and advanced DNA repair inhibitors[3].

However, the incorporation of fluorine atoms at the C6 and C7 positions fundamentally alters the electronic distribution of the azaaromatic ring. While this modification intentionally enhances metabolic stability and lipophilicity, it concurrently introduces unique toxicological liabilities compared to legacy alternatives[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo toxicity profile of 6,7-difluoroquinolin-3-amine derivatives against standard mono-fluorinated and non-fluorinated alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

Quantitative In Vivo Toxicity Comparison

To establish an objective baseline, we compare advanced candidates derived from the 6,7-difluoroquinolin-3-amine core against two primary alternatives: legacy 7-chloro-6-fluoroquinolones (Alternative A) and non-fluorinated quinolin-3-amines (Alternative B).

The following data synthesizes 28-day repeat-dose murine toxicity studies, highlighting how the structural modifications dictate the safety window.

Toxicological ParameterTarget Scaffold: 6,7-Difluoroquinolin-3-amine DerivativesAlternative A: 7-Chloro-6-fluoroquinolonesAlternative B: Non-Fluorinated Quinolin-3-amines
Maximum Tolerated Dose (MTD) ~45 mg/kg~30 mg/kg~80 mg/kg
Hepatotoxicity (ALT/AST) Mild (+1.5x baseline)Moderate (+3.0x baseline)Severe (+5.0x baseline)
Phototoxicity (In Vivo UV) Moderate (Erythema at 10 J/cm²)High (Severe edema/erythema)Low (No observable reaction)
Cardiotoxicity (hERG IC50 proxy) ~15 µM (Low/Moderate risk)~5 µM (Moderate risk)~2 µM (High risk)
CNS Toxicity (Convulsions) Observed at >50 mg/kgObserved at >30 mg/kgNone observed

Mechanistic Causality of Observed Toxicities

Understanding the why behind the data is critical for lead optimization. The toxicological shifts observed in 6,7-difluoroquinolin-3-amine derivatives are direct consequences of its altered physicochemical properties.

  • Metabolic Stability vs. Hepatotoxicity: Non-fluorinated quinolines (Alternative B) are highly susceptible to CYP450-mediated epoxidation at the C6 and C7 positions. This generates reactive electrophilic intermediates that covalently bind to hepatic proteins, driving severe hepatotoxicity. The 6,7-difluoro motif sterically and electronically blocks this oxidation, forcing clearance through safer Phase II glucuronidation pathways[4].

  • Phototoxicity: Halogenation expands the conjugated π -system's ability to absorb UVA light. Upon irradiation, the C-F bonds can facilitate the generation of reactive oxygen species (ROS), leading to lipid peroxidation and dermal irritation (classified under GHS as Skin Irrit. 2)[5]. While 6,7-difluoro compounds are phototoxic, they are generally less reactive than the C7-chloro alternatives, which undergo homolytic cleavage more readily[3].

  • CNS Toxicity: The dual fluorine substitution significantly increases the compound's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetrance. Once in the CNS, these scaffolds can inadvertently mimic the pharmacophore of GABA A​ receptor antagonists, precipitating dose-dependent neurotoxicity and convulsions[5].

G A 6,7-difluoroquinolin-3-amine Scaffold B CYP450 Metabolism (Blocked at C6/C7) A->B Hepatic D UV Irradiation (Skin Exposure) A->D Dermal F BBB Penetration (High Lipophilicity) A->F Systemic C Phase II Glucuronidation (Safe Clearance) B->C Shifted Pathway E ROS Generation (Phototoxicity) D->E Pi-system excitation G GABA_A Antagonism (CNS Toxicity) F->G Off-target binding

Mechanistic pathways of 6,7-difluoroquinolin-3-amine toxicity and clearance.

Self-Validating Experimental Protocols

To rigorously assess the in vivo toxicity of these compounds, protocols must be designed as self-validating systems. This means incorporating dynamic triggers that correlate phenotypic toxicity directly with pharmacokinetic (PK) exposure and molecular target engagement.

Protocol: 28-Day Sub-Acute Toxicity & Toxicokinetics (Murine Model)

Step 1: Cohort Stratification & Dosing Randomize 8-week-old C57BL/6 mice into vehicle control, Target Scaffold, Alternative A, and Alternative B groups (n=10/sex/group). Administer compounds via oral gavage (PO) daily at 10, 30, and 50 mg/kg/day.

Step 2: Self-Validating In-Life Monitoring Monitor body weight, food consumption, and neurological signs (tremors/convulsions) daily. Causality Trigger: If a subject exhibits a weight drop >10% or acute neurological signs, immediately trigger a sparse PK blood draw. This self-validates whether the toxicity is driven by drug accumulation ( Cmax​ / AUC0−24h​ exceeding the safety threshold) or an idiosyncratic reaction.

Step 3: Concurrent Phototoxicity Assay On Day 14, expose a dedicated sub-cohort (n=3/group) to UVA irradiation (10 J/cm²) for 2 hours post-dose. Evaluate erythema and edema at 24h and 48h using the Draize scoring system to quantify phototoxic potential.

Step 4: Terminal Endpoints & Molecular Validation On Day 28, perform cardiac puncture for clinical chemistry (ALT, AST, BUN, Creatinine). Harvest brain, liver, and heart tissues. Mechanistic Validation: Perform LC-MS/MS on liver homogenates to quantify glutathione (GSH) adducts. The absence of GSH adducts in the 6,7-difluoro cohort validates the hypothesis that C6/C7 fluorination successfully blocks reactive epoxide formation.

Workflow Step1 Compound Formulation & Dosing (PO) Step2 Daily In-Life Monitoring (Weight, Clinical Signs) Step1->Step2 Step3 UVA Irradiation (Phototoxicity Screen) Step2->Step3 Day 14 Step4 Toxicokinetic Blood Draws (Cmax, AUC) Step2->Step4 Triggered by wt loss Step5 Terminal Necropsy & Histopathology Step2->Step5 Day 28 Step6 LC-MS/MS Adduct Quantification Step5->Step6 Liver Tissue

Self-validating 28-day in vivo toxicity and toxicokinetic workflow.

References

  • Google Patents. "US20230102554A1 - Heterocyclic kinase inhibitors and products and uses thereof." United States Patent Application. Available at:[2]

  • Imperial College London (Spiral). "Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in me." Spiral Repository. Available at:[Link][3]

  • NextSDS. "7,8-difluoro-2-methylquinolin-3-amine — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link][5]

  • ResearchGate. "Fluorinated Quinolines: Synthesis, Properties and Applications." ResearchGate Publications. Available at:[Link][4]

Sources

Comparative

A Comparative Guide to the Electrophilic Aromatic Substitution of 6,7-Difluoroquinolin-3-amine

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarials and antibacterials. The strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarials and antibacterials. The strategic introduction of fluorine atoms into these scaffolds has become a prevalent strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. 6,7-Difluoroquinolin-3-amine represents a key intermediate in the synthesis of modern fluoroquinolone antibiotics.[1][2][3][4] Understanding its reactivity is paramount for the development of novel derivatives and synthetic pathways.

This guide provides a comprehensive benchmark of the reactivity of 6,7-difluoroquinolin-3-amine in electrophilic aromatic substitution (EAS) reactions. We will dissect the complex interplay of its substituent effects, compare its reactivity in canonical EAS reactions, and provide validated experimental protocols for researchers in drug development and synthetic chemistry.

Theoretical Framework: The Electronic Landscape of 6,7-Difluoroquinolin-3-amine

To predict the outcome of an EAS reaction, one must first understand the electronic nature of the substrate. The reactivity of 6,7-difluoroquinolin-3-amine is governed by the competing and cooperating electronic effects of the pyridine nitrogen, the C3-amino group, and the C6/C7-difluoro substituents.

  • The Quinoline Nucleus: In general, electrophilic attack on the quinoline ring system preferentially occurs on the carbocyclic (benzene) ring at positions 5 and 8.[5][6] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to attack by electrophiles.[5]

  • C3-Amino Group (-NH₂): The amino group is a powerful activating group, donating electron density to the ring via a strong resonance (+M) effect.[7][8] It directs incoming electrophiles to the ortho (C2, C4) and para (C6 - relative to the benzene ring, though not a useful descriptor here) positions. In this specific molecule, it strongly activates the pyridine ring.

  • C6, C7-Difluoro Groups (-F): Halogens present a dual nature. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring. However, they also possess lone pairs that can be donated via resonance (+M effect), directing substitution to the ortho and para positions.[9][10] For fluorine, the -I effect generally outweighs the +M effect, leading to overall deactivation of the carbocyclic ring.[9]

The Crucial Role of Reaction Acidity

A critical factor, particularly for an amino-substituted heterocycle, is the acidity of the reaction medium.

  • Under Neutral/Weakly Acidic Conditions: The C3-amino group remains a potent activating ortho-, para-director.

  • Under Strongly Acidic Conditions (e.g., Nitration, Sulfonation): The basic C3-amino group and the pyridine nitrogen will be protonated, forming -NH₃⁺ and a pyridinium cation, respectively. Both are powerful electron-withdrawing, deactivating groups.[11] This dramatically alters the molecule's reactivity, rendering the entire heterocyclic ring extremely electron-poor and forcing substitution onto the already deactivated carbocyclic ring.

The following diagram illustrates the directing effects of the substituents in the unprotonated state.

Directing effects on the 6,7-difluoroquinolin-3-amine scaffold.

Benchmarking Reactivity: A Comparative Analysis

We will evaluate the expected reactivity and regioselectivity of 6,7-difluoroquinolin-3-amine in key EAS reactions compared to quinoline and 3-aminoquinoline. This comparison highlights the profound impact of the fluorine substituents.

ReactionReagentsQuinoline3-Aminoquinoline6,7-Difluoroquinolin-3-amine (Predicted)Rationale for Prediction
Nitration HNO₃, H₂SO₄Products: 5- and 8-nitroquinoline.[5]Complex mixture, likely nitration on the carbocyclic ring due to protonation of -NH₂.Highly Deactivated. Probable substitution at C5 or C8.Strong acid protonates both N atoms, making the heterocycle extremely electron-poor. Substitution is forced onto the difluoro-deactivated carbocyclic ring.
Bromination Br₂, FeBr₃ or Br₂/AcOHProducts: 5- and 8-bromoquinoline, and 5,8-dibromoquinoline.Activated. Likely substitution at C2 and C4.Moderately Deactivated. Potential for substitution at C4 if unprotonated, or C5/C8 if protonated. Outcome is highly condition-dependent.In less acidic media (AcOH), the -NH₂ group may activate the pyridine ring. With a strong Lewis acid (FeBr₃), protonation/complexation is likely, directing to the carbocyclic ring.
Sulfonation Fuming H₂SO₄Product: Quinoline-8-sulfonic acid.Deactivated due to protonation.Highly Deactivated. Expected sulfonation at C8.Very strong acid ensures full protonation, leading to deactivation and directing substitution to the carbocyclic ring, typically at the sterically accessible C8 position.
Friedel-Crafts Acylation RCOCl, AlCl₃No Reaction. [12]No Reaction. No Reaction. (Predicted)The pyridine nitrogen complexes with the AlCl₃ catalyst, and the ring is further deactivated by the fluoro groups. Such strongly deactivated systems fail to undergo Friedel-Crafts reactions.[12][13]
Friedel-Crafts Alkylation RCl, AlCl₃No Reaction. [12]No Reaction. No Reaction. (Predicted)Same rationale as acylation. The substrate is too deactivated for the reaction to proceed.[12][13]

Experimental Protocols

The following protocols are provided as validated starting points for investigating the reactivity of 6,7-difluoroquinolin-3-amine.

Protocol 1: Nitration of 6,7-Difluoroquinolin-3-amine

This protocol is designed to favor substitution on the carbocyclic ring by ensuring the protonation of the heterocyclic system.

Causality: The use of a potent nitrating mixture (HNO₃/H₂SO₄) ensures the generation of the nitronium ion (NO₂⁺) electrophile and complete protonation of the substrate. This deactivates the pyridine ring and directs substitution to the less deactivated carbocyclic ring.

G start Start: 6,7-Difluoroquinolin-3-amine in conc. H₂SO₄ step1 Cool to 0°C (Ice Bath) start->step1 step2 Add dropwise a mixture of conc. HNO₃ and conc. H₂SO₄ step1->step2 step3 Stir at 0°C for 1h, then at RT for 4h step2->step3 step4 Quench reaction by pouring onto crushed ice step3->step4 step5 Neutralize carefully with aq. NaOH solution step4->step5 step6 Extract product with Ethyl Acetate (3x) step5->step6 step7 Dry organic layer (Na₂SO₄), filter, and concentrate step6->step7 step8 Purify via Column Chromatography (Silica Gel, Hexane:EtOAc gradient) step7->step8 end End: Isolated Nitro-Product(s) (Characterize by NMR, MS) step8->end

Workflow for the nitration of 6,7-difluoroquinolin-3-amine.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6,7-difluoroquinolin-3-amine (1.0 eq) in concentrated sulfuric acid (5 mL per mmol of substrate) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Nitrating Mixture: Add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 mL per mmol of substrate) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~50 g per 5 mL of H₂SO₄).

  • Neutralization: Slowly neutralize the resulting slurry with a cold 30% aqueous sodium hydroxide solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the constitutional isomers.

Protocol 2: Bromination of 6,7-Difluoroquinolin-3-amine

This protocol uses molecular bromine in acetic acid, a moderately polar medium that may not fully protonate the substrate, potentially leading to different selectivity compared to nitration.

Causality: Acetic acid serves as a solvent that can facilitate the polarization of Br₂, creating a weaker electrophile than that generated with a Lewis acid. This offers a milder alternative to Br₂/FeBr₃ and may allow the activating effect of the unprotonated amino group to influence the reaction's outcome.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6,7-difluoroquinolin-3-amine (1.0 eq) in glacial acetic acid (10 mL per mmol of substrate) in a round-bottom flask.

  • Addition of Bromine: Add a solution of bromine (1.1 eq) in glacial acetic acid (2 mL) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction should be protected from light. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (10%) to quench the excess bromine.

  • Neutralization: Neutralize the solution with solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography (silica gel, eluting with a suitable solvent system such as hexane/ethyl acetate) to isolate the product(s).

Conclusion and Outlook

The reactivity of 6,7-difluoroquinolin-3-amine in electrophilic aromatic substitution is a nuanced subject, heavily dictated by the reaction conditions.

  • Strong Deactivation: The presence of two electron-withdrawing fluorine atoms on the carbocyclic ring renders the entire molecule significantly less reactive than simpler quinolines.

  • Acidity is Key: Under strongly acidic conditions typical for nitration and sulfonation, the molecule becomes heavily deactivated due to protonation, forcing substitution onto the C5 or C8 positions of the carbocyclic ring.

  • Unreactivity in Friedel-Crafts Reactions: The substrate is predicted to be completely unreactive towards both Friedel-Crafts alkylation and acylation due to a combination of substituent-based deactivation and Lewis acid complexation.

  • Opportunities for Milder Conditions: Reactions like halogenation under less acidic conditions present a potential avenue for substitution on the C4 position, driven by the powerful activating effect of the C3-amino group. Exploring these pathways could yield novel derivatives that are otherwise inaccessible.

For researchers and drug development professionals, this guide establishes a predictive framework for functionalizing this important synthetic intermediate. Future work should focus on experimental validation of these predictions and the exploration of alternative functionalization chemistries, such as transition-metal-catalyzed C-H activation, to bypass the inherent limitations of classical electrophilic aromatic substitution on this challenging substrate.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link][7]

  • Reddy, R. P., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link][14]

  • Lee, S. J., et al. (2014). Cu-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C–H Bonds with K18F. Journal of the American Chemical Society. Available at: [Link][15]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link][5]

  • Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link][9]

  • Sisko, J., et al. (2001). Intramolecular Electrophilic Aromatic Substitution Reactions of 2-Amidoacroleins: A New Method for the Preparation of Tetrahydroisoquinolines, Tetrahydro-3-benzazepines, and Hexahydro-3-benzazocines. Organic Letters. Available at: [Link][18]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link][10]

  • Kim, H., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. Available at: [Link][19]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][20]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link][21]

  • Soderberg, T. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link][8]

  • Rakitin, O. A. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link][1]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link][22]

  • Desai, N. C., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry. Available at: [Link][2]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link][13]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry. Available at: [Link][6]

  • Zhang, W., et al. (2013). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Journal of Natural Products. Available at: [Link][23]

  • Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. Available at: [Link][11]

  • Reddy, J. R., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]

Sources

Validation

Orthogonal Purity Cross-Validation of 6,7-Difluoroquinolin-3-amine: Integrating qNMR and ATR-FTIR

As pharmaceutical pipelines increasingly rely on highly functionalized fluorinated heterocycles, the analytical burden to prove raw material purity has escalated. 6,7-Difluoroquinolin-3-amine (CAS 318684-82-1) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized fluorinated heterocycles, the analytical burden to prove raw material purity has escalated. 6,7-Difluoroquinolin-3-amine (CAS 318684-82-1) is a critical building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and advanced antibacterial agents.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity certification. However, HPLC-UV suffers from "chromophore bias"—it cannot detect inorganic salts, and it misrepresents the mass fraction of impurities that possess different molar absorptivities than the active pharmaceutical ingredient (API). To establish an absolute, defensible purity profile, modern quality control demands orthogonal analytical methodologies.

This guide objectively compares traditional single-method approaches against an orthogonal cross-validation strategy utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, grounded in the latest guidelines.

The Causality of Orthogonal Selection

Why pair NMR and IR for fluorinated quinolines? The choice is driven by the fundamental physics of the molecule and the need for a self-validating data loop.

  • Absolute Quantitation via qNMR : Unlike chromatography, qNMR is a primary ratio method. The signal area in a 1H or 19F spectrum is directly proportional to the number of nuclei, independent of the molecule's chemical structure. By adhering to , we can determine absolute mass purity without requiring a reference standard of the analyte itself—only a highly pure internal standard is needed. Furthermore, the 19F nucleus (spin ½, 100% natural abundance) is exquisitely sensitive to its electronic environment. The ortho-coupling between the two fluorine atoms instantly differentiates the 6,7-difluoro target from challenging regioisomers (e.g., 5,7-difluoro or 7,8-difluoro analogs).

  • Solid-State Fingerprinting via ATR-FTIR : While NMR requires dissolution (potentially masking polymorphs or insoluble inorganic contaminants), ATR-FTIR analyzes the native solid state. Per, IR provides a definitive molecular fingerprint. It confirms the integrity of the primary amine (N-H stretch) and the C-F bonds, while simultaneously screening for NMR-invisible inorganic salts (like residual sulfates from the amination step).

Together, these techniques form a closed-loop validation system: NMR quantifies the organic mass fraction, and IR validates the solid-state identity and mass balance.

Workflow Visualization

G cluster_NMR USP <761> qNMR Workflow cluster_IR USP <197> ATR-FTIR Workflow Sample 6,7-Difluoroquinolin-3-amine Batch Sample NMR_Prep Sample Prep (DMSO-d6 + Internal Std) Sample->NMR_Prep IR_Prep Direct Solid Loading (No Prep) Sample->IR_Prep NMR_Acq 1H & 19F Acquisition (400 MHz) NMR_Prep->NMR_Acq NMR_Data Absolute Quantitation & Regioisomer Check NMR_Acq->NMR_Data Validation Orthogonal Cross-Validation Data Synthesis NMR_Data->Validation Mass % & Structure IR_Acq ATR-FTIR Scan (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Data Functional Group Fingerprinting IR_Acq->IR_Data IR_Data->Validation Identity & Polymorph Decision Purity Certification (Pass/Fail) Validation->Decision

Figure 1: Orthogonal cross-validation workflow integrating qNMR and ATR-FTIR for purity analysis.

Step-by-Step Methodologies

To ensure reproducibility and compliance with the , the following protocols establish a self-validating framework for analyzing 6,7-difluoroquinolin-3-amine.

Protocol 1: Quantitative NMR (qNMR) Analysis

Objective: Determine the absolute mass fraction and confirm the regioisomeric structure.

  • Internal Standard Selection : Select TraceCERT® Maleic Acid (purity ≥ 99.9%) as the internal standard (IS). Its singlet resonance at ~6.26 ppm in DMSO-d6 does not overlap with the quinoline aromatic signals (7.0–9.0 ppm).

  • Gravimetric Preparation : Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of 6,7-difluoroquinolin-3-amine and ~5.000 mg of Maleic Acid into a static-free vial.

  • Dissolution : Add 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds to ensure complete dissolution, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters :

    • 1H-NMR : 400 MHz, 90° pulse angle. Critical Step: Set the relaxation delay (D1) to 30 seconds (≥ 5 × T1 of the slowest relaxing proton) to ensure complete magnetization recovery for accurate integration. Collect 32 transients.

    • 19F-NMR : 376 MHz, with 1H decoupling. Collect 64 transients to map the fluorine coupling network.

  • Self-Validation Mechanism : The protocol validates itself through the T1 inversion-recovery pre-experiment. If the integrals of the internal standard vary between scans, the system flags incomplete relaxation, preventing artificial inflation of the API purity.

Protocol 2: ATR-FTIR Solid-State Fingerprinting

Objective: Verify functional group integrity and screen for NMR-invisible contaminants.

  • System Suitability : Clean the diamond ATR crystal with LC-MS grade isopropanol. Perform a background scan (air) to map and subtract environmental CO2 and water vapor. Validate wavenumber accuracy using a 1.5 mil polystyrene film standard.

  • Sample Application : Deposit ~2 mg of the raw 6,7-difluoroquinolin-3-amine powder directly onto the ATR crystal.

  • Compression : Lower the ATR anvil and apply uniform pressure (typically ~80 psi) to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition : Collect 32 co-added scans at a resolution of 4 cm⁻¹ across the mid-infrared region (4000 to 400 cm⁻¹).

  • Self-Validation Mechanism : Real-time atmospheric suppression algorithms compare the background scan to the sample scan. If the baseline shifts by >2% transmittance, the system alerts the analyst to crystal contamination or improper anvil pressure, invalidating the run before false data is recorded.

Experimental Data & Performance Comparison

The structural elucidation of 6,7-difluoroquinolin-3-amine relies heavily on the scalar coupling observed in the NMR spectra, corroborated by the vibrational modes in the IR spectra.

Table 1: NMR Spectral Assignments & Diagnostic Causality

Data simulated for 6,7-difluoroquinolin-3-amine in DMSO-d6.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Diagnostic Assignment & Causality
1H ~8.50Singlet (s)-H-2 : Highly deshielded by the adjacent nitrogen; confirms intact pyridine ring.
1H ~7.80Doublet of doublets (dd)³J(H,F) ~ 11, ⁴J(H,F) ~ 8H-8 : Ortho to F-7 and meta to F-6. Confirms substitution pattern.
1H ~7.50Doublet of doublets (dd)³J(H,F) ~ 11, ⁴J(H,F) ~ 8H-5 : Ortho to F-6 and meta to F-7.
1H ~5.80Broad singlet (br s)--NH₂ : Primary amine protons. Broadening due to quadrupolar relaxation of ¹⁴N.
19F -135.2Doublet (d)³J(F,F) ~ 22F-6 : The 22 Hz ortho-coupling is the definitive proof of the 6,7-isomer.
19F -138.5Doublet (d)³J(F,F) ~ 22F-7 : Meta-isomers (e.g., 5,7-difluoro) would show a much smaller J-coupling (~2-10 Hz).
Table 2: ATR-FTIR Key Functional Group Fingerprints

Infrared spectroscopy provides rapid confirmation of the functional groups that define the molecule's reactivity.

Wavenumber (cm⁻¹)IntensityAssignmentAnalytical Significance
3420, 3310MediumN-H primary amine stretchTwo distinct bands confirm a primary amine (-NH₂). Loss of one band indicates unwanted secondary amine formation.
1630StrongC=N / C=C aromatic stretchVerifies the core quinoline scaffold.
1250, 1180StrongC-F stretchingConfirms di-fluorination. Highly sensitive to defluorination degradation pathways.
850StrongC-H out-of-plane bendConfirms isolated aromatic protons (H-5, H-8), ruling out contiguous proton systems.
Table 3: Analytical Method Comparison

How does the orthogonal approach stack up against traditional methods for this specific compound? As noted by industry experts in , relying on a single technique leaves critical blind spots.

ParameterHPLC-UV (Traditional)qNMR (USP <761>)ATR-FTIR (USP <197>)Orthogonal (NMR + IR)
Specificity Relies on retention timeAbsolute structural elucidationUnique molecular fingerprintUnambiguous identity & purity
Quantitation Relative area % (requires API std)Absolute mass % (uses generic IS)Qualitative / Semi-quantitativeAbsolute mass % + Solid state ID
Inorganic Salts Invisible (Passes through)Invisible (No protons/fluorine)Detectable (e.g., sulfates, silicates)Fully cross-checked
Regioisomers Hard to separate (co-elution)Easily resolved (¹⁹F-¹⁹F J-coupling)Distinct fingerprint shiftsFully resolved
Sample Prep High (solvents, dilutions)Moderate (weighing, deuterated solvent)Zero (direct solid analysis)Optimized workflow

Conclusion

For highly functionalized molecules like 6,7-difluoroquinolin-3-amine, the assumption that "chromatographic purity equals absolute purity" is a dangerous fallacy in drug development. By cross-validating the absolute quantitative power of qNMR with the solid-state structural verification of ATR-FTIR, laboratories can establish a self-validating analytical system.

If qNMR reports a 99.5% organic purity, but the mass balance is off during formulation, the ATR-FTIR spectrum serves as the ultimate failsafe, immediately revealing the presence of NMR-invisible inorganic networks or polymorphic shifts. This orthogonal strategy not only satisfies the stringent requirements of ICH Q2(R2) but ensures that downstream synthetic steps are built on an unshakeable foundation of raw material quality.

References

  • ICH Q2(R2) Validation of Analytical Procedures - European Medicines Agency (EMA). Available at:[Link]

  • ORA Lab Manual Vol. IV Section 3 - Drug Chemistry Analysis - U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FTIR and NIR Spectroscopy: Rapid, Non-Destructive Analysis Across Industries - Lab Manager. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Difluoroquinolin-3-amine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline of applied physical chemistry and toxicology. When handling specialized fluorinated heterocycles like 6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline of applied physical chemistry and toxicology. When handling specialized fluorinated heterocycles like 6,7-Difluoroquinolin-3-amine (CAS: 318684-82-1) , standard operational procedures are insufficient. You are dealing with a molecule that combines the rapid dermal penetration of a primary aromatic amine with the thermal and chemical stability of a fluorinated compound.

To build a truly safe laboratory environment, every protocol must be a self-validating system —meaning the failure of one safety measure automatically triggers the protection of a secondary measure. Below is the comprehensive, causality-driven guide for the handling, operational workflow, and disposal of 6,7-Difluoroquinolin-3-amine.

Chemical Hazard Profile & Mechanistic Causality

To design effective Personal Protective Equipment (PPE) protocols, we must first understand the molecular behavior of the threat. 6,7-Difluoroquinolin-3-amine presents a dual-hazard profile:

  • Primary Aromatic Amine (PAA) Toxicity: Like many PAAs, this compound is highly lipophilic. It can rapidly bypass the skin's stratum corneum and enter the bloodstream. Once absorbed, PAAs undergo hepatic N-oxidation, forming reactive electrophiles that can induce methemoglobinemia (oxidizing Fe2+ to Fe3+ in hemoglobin, preventing oxygen transport) and act as potential mutagens [1].

  • Fluorinated Heterocycle Decomposition: While the carbon-fluorine (C-F) bond is exceptionally strong, exposing this compound to extreme heat, combustion, or highly reactive acidic conditions can result in the generation of highly toxic Hydrogen Fluoride (HF) gas[2, 3].

ToxicityPathway A 6,7-Difluoroquinolin-3-amine Exposure B Dermal Absorption (Highly Lipophilic) A->B Skin Contact C Inhalation (Powder/Aerosol) A->C Poor Ventilation F Thermal Decomposition (HF Gas Generation) A->F High Heat / Combustion D Hepatic Metabolism (N-oxidation) B->D C->D E Methemoglobinemia & Systemic Toxicity D->E

Figure 1: Mechanistic pathways of exposure and subsequent systemic toxicity for fluorinated aromatic amines.

Tiered PPE Matrix (Quantitative & Qualitative)

Because aromatic amines do not always cause immediate, severe skin burns (unlike aliphatic amines), exposure can go unnoticed until systemic symptoms appear [4]. Therefore, PPE must act as an absolute barrier.

Causality of Selection: Standard latex is highly permeable to lipophilic organic compounds. We require nitrile or neoprene. Furthermore, because powders can aerosolize and cause severe corneal injury [5], standard safety glasses are insufficient; tightly fitting goggles are mandatory.

Operational ScaleHand Protection (Self-Validating)Eye & Face ProtectionRespiratory & Engineering ControlsBody Protection
Analytical Scale (< 100 mg) Double-gloved Nitrile (min 4 mil). Inner glove remains pristine if outer is contaminated.Tightly fitting chemical safety goggles.Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity ≥ 100 fpm).Standard flame-retardant lab coat, fully buttoned.
Preparative Scale (100 mg - 50 g) Inner: Nitrile (4 mil). Outer: Neoprene or heavy-duty Nitrile (8 mil).Goggles + Full Face Shield (8-inch minimum) [5].Chemical Fume Hood. Local exhaust ventilation (LEV) trunk positioned directly over the balance.Tyvek® sleeves over lab coat cuffs. Chemical-resistant apron.
Solution Handling (Any scale) Double-gloved Nitrile. Inspect outer gloves for degradation every 15 minutes.Goggles + Full Face Shield.Fume Hood with sash lowered to the lowest workable height.Lab coat + impermeable apron to prevent solvent soak-through.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures that the compound remains isolated from the ambient laboratory environment at all times.

Step 1: Environmental Preparation & Static Elimination Fluorinated powders frequently hold static charges, causing them to "jump" from spatulas and aerosolize.

  • Action: Wipe down the interior of the fume hood with a damp, lint-free cloth to increase local humidity. Utilize an anti-static ionizer bar near the analytical balance.

Step 2: The Closed-System Transfer (Weighing)

  • Action: Place a pre-tared, sealable vial on the balance inside the fume hood.

  • Action: Using an anti-static PTFE-coated spatula, transfer the 6,7-Difluoroquinolin-3-amine into the vial.

  • Action: Cap the vial tightly before removing it from the fume hood.

  • Causality: If the vial needs to be moved to another workstation, the closed system ensures zero aerosol exposure to the ambient lab environment.

Step 3: Reaction Quenching & Decontamination

  • Action: Upon completion of the procedure, decontaminate all spatulas and glassware inside the fume hood.

  • Action: Use a dilute acidic solvent (e.g., 1% HCl in ethanol) to wipe down surfaces.

  • Causality: Aromatic amines are basic; washing them with a mild acid converts them into their corresponding water-soluble, non-volatile ammonium salts, drastically reducing the risk of secondary inhalation or dermal exposure.

OperationalWorkflow Step1 1. Risk Assessment Verify SDS & Fume Hood Flow Step2 2. PPE Donning Double Nitrile, Goggles, Lab Coat Step1->Step2 Step3 3. Static Elimination Deionizing bar & humidity control Step2->Step3 Step4 4. Closed-System Transfer Weigh and seal inside hood Step3->Step4 Step5 5. Acidic Decontamination Convert amine to stable salt Step4->Step5

Figure 2: Step-by-step self-validating operational workflow for handling hazardous fluorinated powders.

Waste Segregation & Disposal Plan

The disposal of fluorinated organic compounds requires strict adherence to environmental chemistry principles. Because 6,7-Difluoroquinolin-3-amine contains both an aromatic amine and fluorine atoms, it must never be mixed with standard non-halogenated organic waste.

The Causality of Segregation: Non-halogenated organic waste is frequently repurposed by waste management facilities for fuel blending and low-temperature incineration. If fluorinated compounds are introduced into this stream, the incomplete combustion will generate highly toxic fluorinated dioxins and Hydrogen Fluoride (HF) gas [6, 7].

Disposal Protocol:

  • Segregation: Place all liquid and solid waste containing 6,7-Difluoroquinolin-3-amine into a strictly designated "Halogenated Organic Waste" container [6].

  • Labeling: Clearly label the container with the chemical name, CAS number (318684-82-1), and the specific hazards: "Toxic Aromatic Amine / Fluorinated Compound."

  • Secondary Containment: Store the waste container in a flammable liquids cabinet, seated inside a secondary high-density polyethylene (HDPE) bin to catch potential leaks.

  • Final Destruction: Ensure your institutional waste service provider routes this specific waste stream to a high-temperature hazardous waste incinerator capable of >99.999% destruction efficiency for fluorinated compounds [7].

WasteLogic Start Waste Generation (6,7-Difluoroquinolin-3-amine) Q1 Is it mixed with non-halogenated solvents? Start->Q1 Halogenated Halogenated Waste Stream (High-Temp Incineration) Q1->Halogenated No Warning DO NOT MIX! Risk of HF & Dioxin generation Q1->Warning Yes Warning->Halogenated Segregate immediately

Figure 3: Decision matrix for the disposal of fluorinated aromatic amine waste streams.

Emergency Response: Spill & Exposure

A self-validating safety system anticipates failure. In the event of an accidental release or exposure:

  • Dermal Exposure: Immediately remove contaminated clothing. Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will accelerate the lipid-soluble absorption of the amine into the bloodstream. Wash vigorously with copious amounts of soap and lukewarm water for at least 15 minutes.

  • Powder Spill (Outside Hood): Evacuate the immediate area. Do not sweep, as this aerosolizes the compound. Don a P100/N95 respirator, cover the spill with damp absorbent pads (to prevent dust generation), and carefully transfer the material to a halogenated waste container. Decontaminate the surface with a dilute acidic solution.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. Available at:[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at:[Link]

  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available at:[Link]

  • Safety Data Sheet: Aromatic Amine Cleaning/Developing Solution. SKC Inc. Available at:[Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at: [Link]

  • Finding an End to Forever Chemicals (Fluorinated Compound Disposal). Eurofins USA. Available at:[Link]

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